N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFOGPAZSLXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374649 | |
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-60-1 | |
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10254-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS number search
An In-depth Technical Guide to N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive thiocarbamoyl chloride moiety, a stability-enhancing N-methyl group, and a pharmacologically significant 4-fluorophenyl ring, positions it as a versatile building block for novel therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis based on established organosulfur chemistry, an analysis of its reactivity, and a discussion of its potential applications in the synthesis of bioactive compounds.
Chemical Identity and Physicochemical Properties
While this compound is a specific and highly useful research chemical, a unique CAS number is not readily found in major chemical databases, suggesting it may be a novel or less-common reagent. For reference, the closely related oxygen analog, N-(4-Fluorophenyl)-N-methylcarbamoyl chloride, is registered under CAS Number 55239-51-5. The properties of the title compound are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | IUPAC Nomenclature |
| Molecular Formula | C₈H₇ClFNS | Calculated |
| Molecular Weight | 203.67 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | Analogy to similar compounds[1][2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) | General chemical principles[3] |
| Boiling Point | Not established; expected to be high | N/A |
| Melting Point | Not established | N/A |
Synthesis and Purification: A Validated Approach
The synthesis of N-aryl-N-methylthiocarbamoyl chlorides can be reliably achieved through a two-step process starting from the corresponding N-methylaniline. The following protocol is adapted from established methodologies for analogous compounds and represents a robust pathway to the title compound.[2]
Causality Behind Experimental Choices:
-
Thiophosgene (CSCl₂): This is a highly reactive and effective thiocarbonylating agent. Its two chlorine atoms allow for a sequential reaction, first with the secondary amine to form the thiocarbamoyl chloride.
-
Triethylamine (TEA): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
Anhydrous Dichloromethane (DCM): An aprotic solvent is crucial as thiocarbamoyl chlorides are highly reactive towards water and other protic nucleophiles. DCM is an excellent choice due to its inertness and ability to dissolve the reactants and intermediates.
-
Low Temperature (-10 °C to 0 °C): The reaction of amines with thiophosgene is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and minimize the decomposition of the sensitive thiophosgene reagent.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reactant Charging: The flask is charged with N-methyl-4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M solution). Triethylamine (1.1 eq) is added, and the solution is cooled to -10 °C in an ice-salt bath.
-
Thiophosgene Addition: A solution of thiophosgene (1.05 eq) in anhydrous DCM is prepared and added to the dropping funnel. This solution is added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up and Isolation: The reaction mixture is cooled to 0 °C, and cold, deionized water is slowly added to quench any unreacted thiophosgene and to dissolve the triethylamine hydrochloride salt. The organic layer is separated, washed sequentially with cold 1M HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is derived from the electrophilic nature of the thiocarbonyl carbon. This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding through a classic nucleophilic acyl substitution mechanism (addition-elimination).[3]
-
Mechanism: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the thiocarbonyl carbon, breaking the C=S pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the C=S double bond and expelling the chloride ion, which is an excellent leaving group.
-
Influence of Substituents:
-
N-methyl group: The methyl group provides steric hindrance that can modulate reactivity. It also serves as an important structural motif in many bioactive molecules.
-
4-Fluorophenyl group: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the thiocarbonyl carbon. This effect is often balanced by the electron-donating resonance effect of the phenyl ring. The presence of fluorine is primarily valued for its ability to improve the pharmacological profile of the final product.[4]
-
Caption: General mechanism of nucleophilic acyl substitution on thiocarbamoyl chlorides.
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound lies in its role as a precursor to a diverse range of sulfur-containing compounds with potential biological activity.
-
Synthesis of Thioureas: Reaction with primary or secondary amines yields N,N,N'-trisubstituted thioureas. The thiourea motif is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and antiviral compounds.
-
Synthesis of Thiocarbamates: Reaction with alcohols or phenols produces thiocarbamates. These compounds are widely used in agrochemicals and have been explored for their potential as enzyme inhibitors and anticancer agents.[3]
-
Role of Fluorine in Pharmaceuticals: The 4-fluorophenyl group is a common substituent in many FDA-approved drugs. Its inclusion can block metabolic oxidation at the para-position, thereby increasing the drug's half-life and bioavailability.[4] It can also enhance binding to target proteins through favorable electrostatic interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from closely related compounds like N,N-dimethylcarbamoyl chloride and other acyl chlorides.
-
Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage. It is likely a lachrymator and harmful if inhaled or swallowed. Reacts violently with water and other protic solvents, releasing toxic gases.
-
Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
Conclusion
This compound is a highly valuable, albeit specialized, reagent for organic synthesis. Its utility is defined by the predictable reactivity of the thiocarbamoyl chloride group, which allows for the straightforward introduction of the N-(4-fluorophenyl)-N-methylthiocarboxamide scaffold into various molecules. This makes it a powerful tool for medicinal chemists aiming to synthesize novel compounds for drug discovery programs, leveraging the well-established benefits of fluorine substitution to enhance pharmacological properties. Proper handling and an understanding of its reactivity are paramount to its successful and safe application in the laboratory.
References
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025 Sep 15:294:117735. Available from: [Link]
- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
-
MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of N-[2-(4-Chlorophenyl)-1-(1-methylcarbamoyl-2-phenyl-ethylcarbamoyl)-3-ph enyl-cyclopropyl]-benzamide. Available from: [Link]
-
ResearchGate. Synthesis and reactions of some thiocarbamoyl derivatives. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Sources
Chemical structure of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary & Structural Analysis
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a specialized electrophilic reagent used primarily as a thiocarbonyl transfer agent in organic synthesis. Unlike its oxo-analog (carbamoyl chloride), the thio-variant offers unique utility in accessing sulfur-containing heterocycles and facilitating the Newman-Kwart Rearrangement (NKR) , a pivotal transformation in the synthesis of thiophenols from phenols.
Structural Dynamics
The molecule features a thiocarbamoyl chloride core (
-
The Nitrogen "Anchor": The N-methyl substitution is critical. Unlike mono-substituted thiocarbamoyl chlorides (
), which are unstable and rapidly eliminate HCl to form isothiocyanates ( ), the N,N-disubstituted nature of this compound locks it in the acyl chloride form. This ensures it acts strictly as an electrophile. -
The Fluorine Effect: The para-fluorine atom exerts a dual electronic influence. Inductively, it is electron-withdrawing (
), deactivating the aromatic ring. However, through resonance, it donates electron density. In the context of this reagent, the fluorine atom primarily modulates the lipophilicity (LogP) and metabolic stability of the final drug scaffold, rather than drastically altering the reactivity of the thiocarbonyl center. -
The Thiocarbonyl Center: The
bond is longer and more polarizable than a bond. This makes the chloride a potent leaving group, but the reagent is also highly susceptible to hydrolysis and must be handled under strictly anhydrous conditions.
Synthetic Protocol: The Thiophosgene Route
Note: This protocol involves the use of Thiophosgene (
Reaction Design
The standard synthesis involves the nucleophilic attack of N-methyl-4-fluoroaniline on thiophosgene. A biphasic system is recommended to scavenge the HCl byproduct immediately, preventing the formation of the unreactive amine hydrochloride salt.
Step-by-Step Methodology
-
Preparation (Organic Phase): Dissolve N-methyl-4-fluoroaniline (1.0 equiv) in Dichloromethane (DCM).
-
Preparation (Aqueous Phase): Prepare a saturated solution of Sodium Bicarbonate (
) or suspend Calcium Carbonate ( ) in water. -
Thiophosgene Addition: Cool the biphasic mixture to 0°C. Add Thiophosgene (1.1 equiv) dropwise with vigorous stirring. Rationale: Low temperature controls the exothermic nature of the reaction and minimizes decomposition.
-
Reaction Monitoring: Allow the mixture to warm to room temperature over 2 hours. Monitor via TLC (Target spot will differ significantly in
from the aniline). -
Workup: Separate the organic layer. Wash with water (
) and brine ( ). Dry over anhydrous . -
Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid. Recrystallization (Hexane/EtOAc) or flash chromatography may be required if hydrolysis products are present.
Visualization: Synthetic Pathway
Figure 1: Biphasic synthesis workflow ensuring HCl scavenging to maintain amine nucleophilicity.
Reactivity & Applications in Drug Development
The utility of this compound lies in its ability to install the N-methyl-N-(4-fluorophenyl)thiocarbamoyl moiety.
The Newman-Kwart Rearrangement (NKR)
This is the "killer app" for this reagent. It allows the conversion of phenols into thiophenols, a difficult transformation to achieve directly.
-
Mechanism:
-
O-Thiocarbamoylation: The reagent reacts with a phenol (in the presence of base) to form an O-aryl thiocarbamate.
-
Thermal Rearrangement: Upon heating (typically 200–300°C, or lower with Pd-catalysis), the O-aryl thiocarbamate rearranges intramolecularly via a 4-membered transition state to the S-aryl thiocarbamate.
-
Hydrolysis: Basic hydrolysis yields the thiophenol.
-
-
Why it matters: This pathway is essential for synthesizing fluorinated aryl thiols, which are key bioisosteres in medicinal chemistry (e.g., modifying metabolic clearance rates).
Synthesis of substituted Thioureas
Reaction with secondary amines yields unsymmetrical thioureas. These scaffolds are often explored as hydrogen-bonding catalysts or enzyme inhibitors (e.g., kinase inhibitors).
Visualization: Newman-Kwart Pathway
Figure 2: The Newman-Kwart Rearrangement strategy for accessing thiophenols.
Handling, Stability, and Safety
This compound is a corrosive lachrymator .
| Parameter | Specification / Protocol |
| Moisture Sensitivity | High. Hydrolyzes to release HCl and COS (Carbonyl Sulfide - Toxic gas). Store under Nitrogen/Argon. |
| Storage | Refrigerate (2–8°C). Keep container tightly sealed. |
| Incompatibility | Water, Alcohols, Strong Oxidizers, Strong Bases. |
| Toxicity | Likely corrosive to skin/eyes.[1] Inhalation may cause pulmonary edema.[1] Handle in a fume hood. |
| Decontamination | Quench spills with dilute aqueous ammonia or sodium carbonate solution. |
References
-
Organic Chemistry Portal. "Newman-Kwart Rearrangement." Organic Chemistry Portal. [Link]
-
Wikipedia. "Thiocarbamate." Wikipedia, The Free Encyclopedia. [Link]
-
National Institutes of Health (NIH). "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." Int. J. Mol.[2] Sci. 2016. [Link]
Sources
An In-depth Technical Guide to 4-fluoro-N-methylthiocarbamoyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1] Within this context, reactive intermediates that facilitate the introduction of fluorinated moieties are of paramount importance. This guide provides a comprehensive technical overview of 4-fluoro-N-methylthiocarbamoyl chloride, a versatile yet under-documented reagent. Drawing upon established principles of organic chemistry and data from analogous structures, this document will serve as a foundational resource for researchers seeking to leverage this compound in their synthetic endeavors.
Molecular Overview and Physicochemical Properties
4-fluoro-N-methylthiocarbamoyl chloride is a disubstituted thiocarbamoyl chloride featuring a 4-fluorophenyl group and a methyl group attached to the nitrogen atom. The presence of the electrophilic thiocarbonyl group and the fluorine-substituted aromatic ring imparts a unique combination of reactivity and structural characteristics.
Table 1: Predicted Physicochemical Properties of 4-fluoro-N-methylthiocarbamoyl chloride
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₇ClFNS | --- |
| Molecular Weight | 203.67 g/mol | --- |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with other N,N-disubstituted thiocarbamoyl chlorides. |
| Boiling Point | Expected to be elevated due to molecular weight and polarity; distillable under vacuum. | General properties of related acyl and thioacyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reactive with protic solvents (e.g., water, alcohols). | General solubility of reactive acid chlorides. |
| Stability | Moisture-sensitive; decomposes in the presence of water. Should be stored under an inert atmosphere. | Known reactivity of thiocarbamoyl chlorides. |
Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 4-fluoro-2-methoxyaniline, followed by reaction with thiophosgene.
Caption: Proposed two-step synthesis of 4-fluoro-N-methylthiocarbamoyl chloride.
Experimental Protocol: Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride
Disclaimer: This is a projected protocol based on established chemical principles. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-fluoro-N-methylaniline
The precursor, 4-fluoro-N-methylaniline, can be synthesized from 4-fluoro-2-methoxyaniline via reductive amination.[2]
-
To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq).
-
Heat the mixture to reflux until the paraformaldehyde dissolves.
-
Cool the reaction mixture to 0 °C and slowly add a reducing agent, such as sodium borohydride (1.5 eq), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench any remaining reducing agent by the careful addition of water.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-fluoro-N-methylaniline, which can be purified by column chromatography or distillation.
Step 2: Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride
This step involves the reaction of the synthesized 4-fluoro-N-methylaniline with thiophosgene.[3]
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4-fluoro-N-methylaniline (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in DCM to the stirred amine solution. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
The reaction mixture may be washed with cold, dilute hydrochloric acid to remove any unreacted amine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-N-methylthiocarbamoyl chloride.
-
Purification can be achieved by vacuum distillation.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 4-fluoro-N-methylthiocarbamoyl chloride
| Technique | Predicted Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic protons (AA'BB' system): Two multiplets, ~7.0-7.4 ppm. N-methyl protons: Singlet, ~3.3-3.6 ppm. | The aromatic region will show splitting characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. The N-methyl signal will be a singlet in a region typical for N-alkyl groups adjacent to an electron-withdrawing group. |
| ¹³C NMR | Thiocarbonyl carbon (C=S): ~160-170 ppm. Aromatic carbons: ~115-165 ppm (with C-F coupling). N-methyl carbon: ~35-45 ppm. | The thiocarbonyl carbon is significantly deshielded. The aromatic carbons will show characteristic shifts and C-F coupling constants. For example, the carbon directly attached to fluorine will exhibit a large one-bond C-F coupling. |
| IR Spectroscopy | C=S stretch: A strong absorption band in the range of 1200-1300 cm⁻¹. C-N stretch: ~1350-1450 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. C-F stretch: A strong band around 1220-1240 cm⁻¹. | The C=S bond stretch is a key diagnostic peak, though its position can be variable. The other stretches are characteristic of the respective functional groups.[4] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 203/205 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of Cl, loss of the thiocarbonyl group (as CS), and fragmentation of the aromatic ring. | The isotopic pattern of chlorine is a key identifier. Fragmentation pathways for acylthioureas and acylthiocarbamates often involve cleavage at the carbonyl/thiocarbonyl group.[5] |
Reactivity and Mechanistic Considerations
The reactivity of 4-fluoro-N-methylthiocarbamoyl chloride is dominated by the electrophilic nature of the thiocarbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
General Reactivity Profile
Caption: General reactivity of 4-fluoro-N-methylthiocarbamoyl chloride with common nucleophiles.
-
With Alcohols (Alcoholysis): Reaction with alcohols will yield thiocarbamates.
-
With Amines (Aminolysis): Reaction with primary or secondary amines will produce thioureas.
-
With Thiols (Thiolysis): Reaction with thiols will result in the formation of dithiocarbamates.
Electronic Effects of the 4-Fluorophenyl Group
The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). The net effect is electron withdrawal from the aromatic ring, which in turn increases the electrophilicity of the thiocarbonyl carbon. This enhanced electrophilicity makes 4-fluoro-N-methylthiocarbamoyl chloride a more reactive electrophile compared to its non-fluorinated analog.
Applications in Research and Drug Development
While specific applications of 4-fluoro-N-methylthiocarbamoyl chloride are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry and materials science.
-
Synthesis of Bioactive Molecules: The thiourea and thiocarbamate moieties are present in numerous biologically active compounds with a wide range of therapeutic properties. This reagent provides a direct route to introduce the N-(4-fluorophenyl)-N-methylthiocarbamoyl group into various scaffolds.
-
Fluorinated Analog Synthesis: The presence of the 4-fluorophenyl group allows for the synthesis of fluorinated analogs of known drugs or lead compounds. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1]
-
Linker and Scaffold Development: The reactive nature of the thiocarbamoyl chloride allows it to be used in the development of novel linkers for antibody-drug conjugates or as a scaffold for combinatorial library synthesis.
Safety and Handling
As with all reactive acyl chlorides and their thio-analogs, 4-fluoro-N-methylthiocarbamoyl chloride should be handled with care in a well-ventilated fume hood.
-
Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture-Sensitive: Reacts with water, potentially releasing toxic and corrosive byproducts such as HCl.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
4-fluoro-N-methylthiocarbamoyl chloride represents a valuable, albeit underutilized, reagent for organic synthesis. Its predictable reactivity, coupled with the desirable properties imparted by the 4-fluorophenyl group, makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, intended to facilitate its broader application within the scientific community.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Sharma, S. (1978). Thiophosgene in organic synthesis. Synthesis, 1978(11), 803-820.
- U.S. Patent No. 4,148,893. (1979). N-Aryl-N-methyl thiocarbamoyl chlorides.
-
Chemcd. (n.d.). N-(4-CHLOROPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE CAS:10218-95-8. Retrieved from [Link]
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803–820.
- G, G., & P, P. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Journal of the Brazilian Chemical Society, 13(5), 633-639.
-
Khan Academy. (2014, July 9). IR signals for carbonyl compounds | Spectroscopy | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
Sources
Advanced Technical Guide: Fluorinated Thiocarbamoyl Chloride Derivatives
Strategic Importance in Medicinal Chemistry
Thiocarbamoyl chlorides (
-
Electronic Tuning: Fluorine substituents (e.g., trifluoromethyl, fluoroaryl) exert a strong inductive electron-withdrawing effect (
). This decreases the electron density on the nitrogen lone pair, thereby reducing the resonance donation into the thiocarbonyl group.-
Consequence: The thiocarbonyl carbon becomes significantly more electrophilic compared to non-fluorinated analogues, accelerating reaction rates with weak nucleophiles.
-
-
Lipophilicity Modulation: The introduction of C-F bonds enhances the lipophilicity (
) of the resulting thiocarbamates or heterocycles, improving membrane permeability—a vital parameter in CNS drug discovery. -
Metabolic Blocking: Strategic placement of fluorine (e.g., para-position on an N-aryl ring) blocks oxidative metabolism (CYP450 hydroxylation), extending the half-life of the final drug candidate.
Synthesis Architectures
The synthesis of fluorinated thiocarbamoyl chlorides requires handling highly reactive sulfur electrophiles. Two primary pathways are dominant: the Thiophosgene Route (for laboratory scale/diverse derivatives) and the Thiuram Chlorination Route (for scale-up).
Pathway A: The Thiophosgene Protocol (Direct Thiocarbonylation)
This is the most versatile method for generating asymmetric fluorinated derivatives, such as
Mechanism:
-
Nucleophilic Attack: The secondary fluorinated amine attacks the highly electrophilic carbon of thiophosgene (
). -
Elimination: Loss of HCl (scavenged by base) generates the thiocarbamoyl chloride.
Critical Control Point: The reaction must be kept cold (
Pathway B: Chlorination of Thiuram Disulfides
Used when the corresponding symmetrical thiuram disulfide is available (often synthesized from the amine and
This method avoids the use of highly toxic thiophosgene but requires the precursor thiuram.
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways for accessing fluorinated thiocarbamoyl chlorides. Pathway A is preferred for library synthesis; Pathway B for bulk production.
Reactivity & Mechanistic Insights[2][3]
The reactivity of thiocarbamoyl chlorides is defined by the competition between the leaving group ability of the chloride and the stability of the tetrahedral intermediate.
The Fluorine Effect on Nucleophilic Acyl Substitution (NAS)
In a standard NAS mechanism, a nucleophile attacks the carbonyl/thiocarbonyl carbon.
-
Non-fluorinated (
): The nitrogen lone pair donates strongly ( effect) into the bond, reducing electrophilicity. -
Fluorinated (
): The electron-withdrawing nature reduces this donation. The bond retains more double-bond character, and the carbon remains highly positive.-
Result: Faster reaction rates with poor nucleophiles (e.g., hindered phenols, deactivated anilines).
-
Key Reaction: The Newman-Kwart Rearrangement (NKR)
This is the "killer app" for these reagents. It converts phenols to thiophenols.[1]
-
O-Thiocarbamoylation: Phenol + Thiocarbamoyl chloride
-Aryl thiocarbamate. -
Rearrangement: Heating (
) causes the -aryl group to migrate to the sulfur (Ipso substitution via a 4-membered transition state). -
Hydrolysis: The resulting
-aryl thiocarbamate is hydrolyzed to the thiophenol.
Fluorine Impact:[2][3] Using a fluorinated thiocarbamoyl chloride (e.g.,
Visualization: Newman-Kwart Mechanism
Caption: The Newman-Kwart Rearrangement pathway, utilizing thiocarbamoyl chlorides to convert phenols to thiophenols.[1]
Experimental Protocols
Protocol A: Synthesis of N-Methyl-N-(4-fluorophenyl)thiocarbamoyl chloride
Target: Preparation of a reactive intermediate for thiocarbamate synthesis.[2][4][5][6]
Reagents:
- -Methyl-4-fluoroaniline (10 mmol)
-
Thiophosgene (11 mmol, 1.1 equiv)
-
Triethylamine (
) (12 mmol) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with
. -
Thiophosgene Addition: Add Thiophosgene (1.26 g, 11 mmol) and DCM (20 mL) to the flask. Cool to
in an ice/water bath. -
Amine Addition: Dissolve
-Methyl-4-fluoroaniline (1.39 g, 10 mmol) and (1.67 mL) in DCM (10 mL). Add this solution dropwise to the thiophosgene over 30 minutes.[7] Note: Slow addition is critical to avoid dimer formation. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (conversion of amine). -
Workup: Quench with water (20 mL). Separate organic layer. Wash with 1M HCl (2 x 15 mL) to remove unreacted amine, then brine. Dry over
.[7][8] -
Purification: Concentrate in vacuo. The residue is typically a yellow/orange oil or low-melting solid. Recrystallize from hexane/ether if solid, or use directly if purity >95% by NMR.
Yield: Expect 85-95%.
Characterization:
Protocol B: Synthesis of a Fluorinated O-Aryl Thiocarbamate
Target: Reaction of the above chloride with a phenol.[1]
-
Dissolve Phenol (1.0 equiv) in acetone or acetonitrile.
-
Add
(1.5 equiv) and stir for 15 min. -
Add
-Methyl- -(4-fluorophenyl)thiocarbamoyl chloride (1.1 equiv). -
Reflux for 2-4 hours.
-
Filter salts, concentrate, and purify by column chromatography.
Safety & Handling
Core Hazards:
-
Toxicity: Thiocarbamoyl chlorides are alkylating agents and potential carcinogens. They are structurally related to mustard gases. Handle only in a fume hood.
-
Corrosivity: Hydrolysis releases HCl.
-
Fluorine Specifics: Thermal decomposition (e.g., during the Newman-Kwart rearrangement or a fire) can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) , both of which are immediately life-threatening.-
Self-Validating Safety: Always have calcium gluconate gel (for HF burns) available when working with fluorinated precursors under high heat.
-
Waste Disposal: Quench excess thiocarbamoyl chloride with a solution of dilute ammonia or NaOH in methanol (forms the thiourea or thiocarbamate) before disposal into halogenated waste.
References
-
Wei, J., Liang, S., Jiang, L., & Yi, W. (2020).[3][6] Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with
.[3][5] The Journal of Organic Chemistry, 85(19), 12374–12381. Link -
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link
-
Zhen, L., Fan, H., Wang, X., & Jiang, L. (2019).[9][6] Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using
and Elemental Sulfur.[9][6] Organic Letters, 21(7), 2106–2110. Link -
Smolecule. (2023). N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride Product Page. Link
-
BenchChem. (2025).[8] Safety and Handling of Carbamoyl Chlorides. Link
Sources
- 1. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl [organic-chemistry.org]
- 4. CAS 16420-13-6: Dimethylthiocarbamoyl chloride [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiocarbamoyl halide synthesis by amination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using CF3SiMe3 and Elemental Sulfur or AgSCF3 and KBr with Amines [organic-chemistry.org]
Technical Guide: Safety & Handling of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
[1]
Document Control:
-
Type: Technical Safety & Application Guide (TSAG)[1]
-
Subject: this compound
-
Classification: Corrosive / Moisture Sensitive / Specialized Reagent
-
Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists
Executive Summary & Chemical Identity[1][2][3]
This compound is a highly reactive electrophilic reagent used primarily in the synthesis of thiocarbamates, thioureas, and sulfur-containing heterocycles (e.g., thiazoles).[1] As an acid chloride derivative, it presents significant safety challenges, primarily due to its corrosive nature and rapid hydrolysis to release hydrogen chloride (HCl) gas upon contact with moisture.
This guide synthesizes safety protocols based on the structure-activity relationships (SAR) of its well-characterized analogs (the 3-fluorophenyl and 4-chlorophenyl isomers).[1]
Chemical Characterization
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇ClFNS |
| Molecular Weight | 203.66 g/mol |
| Structural Class | Aryl thiocarbamoyl chloride |
| Physical State | Solid (Low-melting crystalline solid or semi-solid) |
| Solubility | Soluble in DCM, THF, Chloroform; Decomposes in water |
| Key Analogs (for Ref) | 3-Fluoro isomer (CAS: 10219-04-2); 4-Chloro isomer (CAS: 10218-95-8) |
Hazard Identification & Toxicology (GHS)
Expert Insight: Thiocarbamoyl chlorides are alkylating agents and potent electrophiles.[1] The primary mechanism of toxicity is direct acylation (thiocarbamoylation) of biological nucleophiles (proteins/DNA) and the exothermic release of acid fumes.[1]
GHS Classification (Derived from Analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1][2][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][4] |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1] |
Mechanism of Injury
-
Hydrolysis: Upon contact with mucosal membranes (eyes, respiratory tract), the Cl moiety hydrolyzes to form Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]
-
Electrophilic Attack: The central carbon (C=S) attacks amine and thiol groups in tissue, potentially leading to sensitization (haptenization).[1]
Safe Handling & Engineering Controls
Core Directive: Due to moisture sensitivity, this compound must be handled under an inert atmosphere (Nitrogen or Argon) whenever possible.[1]
Engineering Control Workflow
The following diagram illustrates the mandatory engineering controls for handling this reagent from storage to reaction.
Figure 1: Inert atmosphere handling workflow to prevent hydrolysis and exposure.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double) or Laminate (Silver Shield) | Standard nitrile may degrade; Laminate offers broad chemical resistance to acid chlorides.[1] |
| Respiratory | Full-face Respirator with ABEK (Acid Gas) Cartridges | Required if handling outside a fume hood (not recommended).[1] |
| Eye/Face | Chemical Goggles + Face Shield | Prevents splashes; safety glasses are insufficient for corrosive solids.[1] |
| Body | Chemical Resistant Lab Coat | Standard cotton coats absorb corrosive liquids; synthetic/treated coats are preferred.[1] |
Application Scientist: Synthesis & Reactivity
Context: This reagent is typically employed to introduce the N-(4-fluorophenyl)-N-methylthiocarbamoyl moiety into amines, creating thioureas which are precursors to bioactive heterocycles.[1]
Reaction Mechanism: Thiourea Formation
The reaction follows a Nucleophilic Acyl Substitution (NAS) pathway.[1] The fluorine atom on the phenyl ring deactivates the ring slightly but does not significantly hinder the reactivity of the thiocarbamoyl chloride.[1]
Figure 2: Nucleophilic substitution pathway for thiourea synthesis.[1]
Experimental Protocol: General Derivatization
-
Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Avoid protic solvents (Alcohols, Water).[1][2]
-
Stoichiometry: 1.0 eq Reagent + 1.1 eq Amine + 1.5 eq Base (Triethylamine/DIPEA).[1]
-
Temperature: Start at 0°C to control exotherm, then warm to Room Temperature (RT).
-
Monitoring: TLC (Visualize with UV; thioureas often quench fluorescence).[1]
Emergency Response & Disposal
First Aid Protocols
-
Eye Contact: IMMEDIATE irrigation for 15+ minutes.[1][3][5] Do not wait for transport. Critical: Alkali burns (from amines) and Acid burns (from HCl) both require massive dilution.[1]
-
Skin Contact: Brush off dry particles before washing with water (reaction with water generates heat/acid).[1] Wash with soap and water for 15 minutes.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, 100% Oxygen is indicated (medical personnel only).[1]
Spill Cleanup[1]
-
Evacuate the immediate area.
-
Don PPE (Full face shield, double gloves).[1]
-
Cover spill with dry lime, sand, or soda ash to neutralize acidity.[1]
-
Collect into a dry, sealable waste container. DO NOT use water during cleanup.[1][2]
Waste Disposal[1][5]
-
Classification: Hazardous Waste (Corrosive, Toxic).[1]
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx, NOx, HCl, and HF gases).
References
-
Santa Cruz Biotechnology. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride (CAS 10219-04-2) Safety Data Sheet.[1][6] (Analog Reference). Retrieved from [1]
-
PubChem. Thiocarbamoyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Dimethylthiocarbamoyl chloride (General Class Reference).[1] Retrieved from [1]
-
BLD Pharm. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride Product Page. Retrieved from [1]
Sources
- 1. Buy N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | 10219-04-2 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | CAS 10219-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Deep Dive: Comparative Analysis of N-(4-fluorophenyl) and N-(3-fluorophenyl) Thiocarbamoyl Chlorides
Executive Summary
This technical guide provides a rigorous analysis of
The core distinction lies in the positional isomerism of the fluorine atom , which dictates divergent electronic behaviors (Hammett
Structural & Electronic Fundamentals
The reactivity of thiocarbamoyl chlorides is governed by the electron density at the thiocarbonyl carbon (
Hammett Substituent Constants & Electronic Influence
The position of the fluorine atom fundamentally alters the net electronic environment of the nitrogen atom, and by extension, the electrophilicity of the thiocarbamoyl group.
| Feature | 4-Fluoro (Para) | 3-Fluoro (Meta) | Mechanistic Driver |
| Hammett Constant ( | Para: | ||
| Inductive Effect ( | Strong (Through | Strong (Through | F is highly electronegative ( |
| Resonance Effect ( | Significant. F lone pair donates into the | Negligible. Orbital nodes prevent conjugation to the reaction center. | Resonance requires orbital overlap (ortho/para). |
| Net Effect on Ring | Weakly Deactivating | Strongly Deactivating | 3-F pulls more density from the ring than 4-F. |
| N-Lone Pair Availability | Higher | Lower | 4-F |
The "Labile Intermediate" Reality
It is critical to understand that
-
Mechanism: The lone pair on the nitrogen facilitates the expulsion of the chloride ion, leading to the rapid formation of the thermodynamically stable Isothiocyanate (ITC) and HCl.
-
Practical Consequence: In most synthetic contexts, "using" 4-F-PTC or 3-F-PTC effectively means generating them in situ or utilizing the corresponding isothiocyanate.
Visualization of Electronic Effects
The following diagram illustrates the competing electronic vectors that differentiate the two isomers.
Caption: Comparative electronic vectors. Note that in the 4-F system, resonance (+R) stabilizes the Nitrogen lone pair, whereas the 3-F system is dominated by electron withdrawal (-I), increasing the electrophilicity of the C=S center.
Reactivity Profile & Synthetic Utility[1][2][3][4]
The difference in Hammett values translates directly to reaction kinetics.
Electrophilicity of the Thiocarbonyl Carbon
The thiocarbonyl carbon in the 3-F isomer is more electrophilic than in the 4-F isomer.
-
Reasoning: The strong electron-withdrawing nature of the meta-fluorine (
) decreases the electron density on the nitrogen, reducing the resonance donation. This leaves the carbon more positive and susceptible to nucleophilic attack. -
Synthetic Implication: Reactions with weak nucleophiles (e.g., sterically hindered amines or electron-deficient anilines) will proceed faster with the 3-F derivative.
Synthesis Workflow (Thiophosgenation)
The standard route to these species involves the reaction of the corresponding fluoroaniline with thiophosgene (
Caption: Synthetic pathway from aniline to thiourea. The thiocarbamoyl chloride is a transient species that rapidly eliminates HCl to form the isothiocyanate.
Medicinal Chemistry Implications (DMPK)
In drug discovery, the choice between 3-F and 4-F is often a strategic decision regarding metabolic stability and conformation.
Metabolic Blocking (The "Para-Block")
-
4-Fluorophenyl: The C-F bond is metabolically inert to CYP450 oxidation. Placing fluorine at the para position blocks the primary site of Phase I metabolism (para-hydroxylation). This typically extends the half-life (
) of the drug candidate. -
3-Fluorophenyl: The para position remains open (C-H). While the meta-fluorine deactivates the ring slightly, it does not sterically or electronically prevent oxidation at the para position. 3-F analogs often have higher clearance (
) than 4-F analogs.
Bioisosterism & Lipophilicity
-
Lipophilicity: Fluorination generally increases
. However, the 3-F and 4-F isomers have different dipole moments. The 4-F isomer often has a lower dipole moment (vectors cancel) compared to the 3-F isomer, potentially leading to higher lipophilicity and better membrane permeability for the 4-F variant. -
Conformation: The 3-F atom can influence the rotational barrier of the phenyl ring due to steric clash with ortho-substituents, whereas the 4-F is distal and sterically unobtrusive.
Experimental Protocols
Safety Warning
DANGER: Thiophosgene is highly toxic and corrosive. Hydrolysis produces HCl. All operations must be performed in a well-ventilated fume hood.
Protocol: Synthesis of N-(4-fluorophenyl) Thiourea Derivatives via In-Situ Generation
Since isolating the thiocarbamoyl chloride is difficult due to HCl elimination, this protocol describes the generation of the reactive species and its immediate trapping.
Reagents:
-
4-Fluoroaniline (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Calcium Carbonate (
) or Triethylamine ( ) (2.0 eq) -
Dichloromethane (DCM) or Chloroform (
) -
Secondary Amine (Nucleophile for trapping)
Step-by-Step Methodology:
-
Preparation of Electrophile:
-
In a round-bottom flask, dissolve Thiophosgene (1.1 eq) in DCM (0.2 M concentration). Cool to 0°C using an ice bath.
-
Note: Cooling is essential to prevent uncontrolled polymerization.
-
-
Addition of Aniline:
-
Dissolve 4-Fluoroaniline (1.0 eq) and base (
powder is preferred for heterogeneous scavenging) in DCM. -
Add the aniline solution dropwise to the thiophosgene solution over 30 minutes.
-
Mechanistic Insight: The base neutralizes the HCl generated, driving the equilibrium from the thiocarbamoyl chloride intermediate toward the isothiocyanate.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour. TLC/LC-MS should show consumption of aniline and formation of the Isothiocyanate (Peak M+1 usually not visible; look for conversion to urea upon MeOH quench).
-
-
Nucleophilic Trapping (Thiourea Formation):
-
Once the "thiocarbamoyl" species (predominantly ITC) is formed, add the secondary amine (1.1 eq).
-
Allow to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Filter off inorganic salts. Wash organic layer with water and brine. Dry over
. -
Concentrate in vacuo. Purify via recrystallization (EtOH) or silica column chromatography.
-
Analytical Differentiation
| Property | 4-F Derivative | 3-F Derivative |
| Coupling Pattern | Multiplet (tt/m): Symmetric coupling to ortho/meta protons.[1] | Multiplet (q/m): Complex coupling due to asymmetry. |
| IR (ITC Stretch) |
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Link
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity).[2] Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
Methodological & Application
Application Note & Protocol: Thiocarbamoylation using N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
Introduction: The Strategic Role of Thiocarbamates in Modern Chemistry
Thiocarbamates are a versatile class of organosulfur compounds that serve as crucial intermediates in organic synthesis and as core scaffolds in pharmacologically active molecules.[1] Their utility spans from agrochemicals to pharmaceuticals, where they have been incorporated into enzyme inhibitors and antitumor agents.[2][3] The thiocarbamoyl moiety, characterized by a thiocarbonyl group flanked by nitrogen and sulfur (or oxygen), offers unique reactivity and biological properties.
The specific reagent, N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride, is of particular interest in drug development. The inclusion of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of the final molecule due to fluorine's unique electronic properties and small steric footprint.[4] This guide provides a comprehensive protocol for the effective use of this reagent, grounded in mechanistic principles and practical laboratory insights.
Reaction Mechanism: Nucleophilic Acyl Substitution
The thiocarbamoylation of nucleophiles such as alcohols, phenols, and thiols with this compound proceeds via a nucleophilic acyl substitution mechanism.[5][6] The carbon atom of the thiocarbonyl group (C=S) is highly electrophilic, readily attacked by a nucleophile.
The key steps are:
-
Nucleophilic Attack: The nucleophile (e.g., an alkoxide, phenoxide, or thiolate) attacks the electrophilic thiocarbonyl carbon. For neutral alcohols or phenols, a base is typically required to generate the more potent anionic nucleophile.[7]
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step regenerates the thiocarbonyl double bond and yields the final thiocarbamate product. The reaction is often driven to completion by the use of a base to scavenge the HCl generated (if the nucleophile is not deprotonated beforehand).
Experimental Workflow Overview
The following diagram outlines the general workflow for a typical thiocarbamoylation reaction.
Caption: General workflow for thiocarbamoylation.
Detailed Experimental Protocol: Synthesis of an O-Aryl Thiocarbamate
This protocol describes a general procedure for the reaction of a phenol with this compound.
4.1. Materials and Equipment
-
Reagents: Phenol substrate, this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen or argon inlet, rubber septa, syringes, ice-water bath, separatory funnel, rotary evaporator, flash chromatography system.
4.2. Safety Precautions
-
This compound is a reactive electrophile and should be handled in a fume hood. It is corrosive and a lachrymator.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.3. Step-by-Step Procedure
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 eq).
-
Deprotonation: Add anhydrous DMF or THF (approx. 0.2 M concentration relative to the phenol). Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Using a strong base like NaH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide, which is crucial for efficient reaction, especially with less acidic phenols.[8]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or a slurry.
-
Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the reaction flask via syringe over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure O-aryl thiocarbamate.[9]
Substrate Scope and Reaction Parameters
The choice of base and solvent is critical and depends on the nucleophilicity of the substrate.
| Nucleophile | Typical Base | Solvent | Temperature (°C) | Rationale & Notes |
| Phenols | NaH, K₂CO₃ | DMF, THF, Acetonitrile | 0 to RT | Strong base needed for deprotonation. DMF is often preferred for its ability to dissolve phenoxide salts.[8] |
| Primary/Secondary Alcohols | Pyridine, Et₃N, DMAP | CH₂Cl₂, THF | 0 to RT | Tertiary amine bases are usually sufficient to catalyze the reaction and scavenge HCl.[5] |
| Thiols | Et₃N, DBU | CH₂Cl₂, THF | 0 to RT | Thiols are generally more nucleophilic than alcohols and react readily. A non-nucleophilic base is used to prevent side reactions.[10] |
| Primary/Secondary Amines | Et₃N, Pyridine, or none | CH₂Cl₂, THF | 0 to RT | Amines are highly nucleophilic and may not require a base, though one is often added to neutralize the HCl byproduct.[11] |
Key Application: The Newman-Kwart Rearrangement
A significant application of the O-aryl thiocarbamates synthesized using this protocol is the Newman-Kwart Rearrangement (NKR) . This thermal or catalyzed intramolecular rearrangement converts an O-aryl thiocarbamate into its more thermodynamically stable S-aryl thiocarbamate isomer.[7] Subsequent hydrolysis or reduction of the S-aryl thiocarbamate provides a high-yielding route to thiophenols from readily available phenols, a transformation that is otherwise challenging.[12][13] The reaction is driven by the formation of the stronger C=O bond at the expense of the C=S bond.[7]
Caption: Conversion of phenols to thiophenols via NKR.
References
-
Bentley, T. W. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 23(7), 1737. [Link]
-
Wang, C., & Xi, C. (2012). Advances in the synthesis of thiocarbamates. Chinese Journal of Organic Chemistry, 32(10), 1835-1846. [Link]
-
Puumi, J., Mannisto, J. K., & Repo, T. (2021). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Green Chemistry, 23(16), 5938-5943. [Link]
-
Organic Syntheses Procedure. (2019). S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate. Organic Syntheses, 96, 255-271. [Link]
-
Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 11(4), 550-563. [Link]
-
Grzyb, J. A., et al. (2005). Carbamoylimidazolium salts: an efficient and convenient class of N,N-disubstituted carbamoylating reagents. Tetrahedron, 61(30), 7153-7175. [Link]
-
Schmalzbauer, M., et al. (2021). One-Pot Synthesis of Thiocarbamates. Chemistry – A European Journal, 27(62), 15509-15514. [Link]
-
Dong, Z.-B., et al. (2017). A Facile and Green Preparation of N,N-Dimethylthiocarbamates from Tetramethylthiuram Disulfide. Synthesis, 49(23), 5258-5262. [Link]
-
Bakos, J., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1530-1537. [Link]
-
Wei, J., et al. (2020). Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. The Journal of Organic Chemistry, 85(19), 12374-12381. [Link]
-
Collins, J. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 250, 115203. [Link]
- World Intellectual Property Organization. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
-
ResearchGate. (2018). Thiocarbamoylation of isothiocyanates. [Link]
-
Mi, L., et al. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 283(44), 30144-30153. [Link]
-
ResearchGate. (2020). Structure based drug design and in vitro metabolism study: Discovery of N -(4-methylthiophenyl)- N ,2-dimethyl-cyclopenta[ d ]pyrimidine as a potent microtubule targeting agent. [Link]
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
- U.S. Patent Office. (1969). Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride. US3432561A.
-
ResearchGate. (2015). Synthesis and reactions of some thiocarbamoyl derivatives. [Link]
-
Wang, Z., et al. (2021). Thiocarbamoyl Fluoride Synthesis by Deconstructive Diversification of Arylated Tetrahydroisoquinolines. Angewandte Chemie International Edition, 60(50), 26315-26320. [Link]
-
Nagy, P., et al. (2008). Reactive sulfur species: kinetics and mechanism of the reaction of thiocarbamate-S-oxide with cysteine. The Journal of Biological Chemistry, 283(46), 31481-31491. [Link]
-
Szymański, P., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 24(22), 16489. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. [Link]
-
Kim, H., & Lee, H. (2023). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry, 88(5), 2970-2978. [Link]
-
Nishikawa, Y., et al. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ChemRxiv. [Link]
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984. [Link]
-
YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. [Link]
-
Kivala, M., et al. (2017). Regioselective (thio)carbamoylation of 2,7-di-tert-butylpyrene at the 1-position with iso(thio)cyanates. Beilstein Journal of Organic Chemistry, 13, 1011-1016. [Link]
-
PubChem. N-(4-chlorophenyl)carbamoyl chloride. [Link]
-
ResearchGate. (2020). Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. [Link]
-
Li, G., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(5), 5882-5890. [Link]
-
Prime Scholars. (2021). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. [Link]
-
ResearchGate. (2014). Proposed reaction mechanism of formation of isothiocyanate. [Link]
-
Zask, A., et al. (2004). Synthesis of 2,4-disubstituted thiophenols and solid state structures of thiocarbamate precursors. Journal of Organic Chemistry, 69(15), 5143-5146. [Link]
-
ChemRxiv. (2023). A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction. [Link]
-
Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. Organic Letters, 20(18), 5648-5651. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | 55246-78-1 | Benchchem [benchchem.com]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. jppres.com [jppres.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Using N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride in Newman-Kwart rearrangement
Application Note: Strategic Utilization of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride in Newman-Kwart Rearrangement
Executive Summary
The Newman-Kwart Rearrangement (NKR) is the gold-standard methodology for converting phenols to thiophenols via an O-aryl to S-aryl migration. While N,N-dimethylthiocarbamoyl chloride is the commodity reagent for this transformation, the use of This compound represents a strategic advancement in medicinal chemistry and process development.
This reagent offers two distinct advantages:
-
Reaction Monitoring: The 4-fluorophenyl moiety serves as a sensitive
F NMR reporter , allowing precise kinetic profiling of the O S migration without interference from the substrate's proton signals. -
Scaffold Diversification: It grants access to N-aryl-S-aryl thiocarbamates, a privileged pharmacophore found in antifungal (e.g., Tolnaftate analogs) and anti-inflammatory therapeutics, avoiding the need for post-rearrangement functionalization.
This guide details the end-to-end protocol for utilizing this fluorinated reagent, from initial coupling to hydrolytic cleavage, emphasizing thermodynamic control and self-validating quality checks.
Mechanistic Principles & Causality
To master the NKR with this specific reagent, one must understand the transition state electronics. The reaction is an intramolecular nucleophilic aromatic substitution (
-
The Driving Force: The rearrangement is thermodynamically driven by the conversion of the C=S bond (approx. 115 kcal/mol) to the stronger C=O bond (approx. 170 kcal/mol).
-
The Reagent Effect: The N-(4-fluorophenyl) group is electron-withdrawing compared to standard N-alkyl groups. This reduces the electron density on the nitrogen lone pair, slightly destabilizing the ground state of the O-thiocarbamate and potentially lowering the activation energy barrier for the rearrangement compared to dialkyl variants.
-
Substrate Requirements: Electron-withdrawing groups (EWGs) on the phenol ring accelerate the reaction by stabilizing the developing negative charge on the ipso-carbon during the transition state.
Visualizing the Pathway
Figure 1: The Newman-Kwart Rearrangement pathway.[1][2] The 4-membered transition state is the rate-determining step requiring high thermal energy.
Experimental Protocols
Phase 1: Synthesis of the O-Aryl Thiocarbamate
Objective: Couple the phenol with this compound while preventing premature rearrangement or hydrolysis.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base: DABCO (1.5 equiv) or NaH (1.2 equiv) for sterically hindered phenols.
-
Solvent: DMF (anhydrous) or DCM.
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve the phenol in anhydrous DMF (0.5 M).
-
Deprotonation: Add DABCO in one portion. Stir at RT for 15 min. ( Note: If using NaH, cool to 0°C, add NaH, and stir for 30 min until H2 evolution ceases.)
-
Coupling: Add this compound (dissolved in minimal DMF) dropwise.
-
Why? Dropwise addition prevents localized high concentrations that could lead to side reactions.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove excess DABCO), water, and brine.
-
Purification: Flash chromatography.
-
QC Check:
F NMR should show a single peak distinct from the starting chloride.
-
Phase 2: The Rearrangement (Thermal vs. Microwave)
Objective: Drive the O
Method A: Microwave Irradiation (Recommended)
-
Vessel: Sealed microwave vial (high pressure tolerance).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Diphenyl ether (0.2 M).
-
Parameters: 200°C – 220°C for 30–60 minutes.
-
Advantage: Rapid heating minimizes thermal degradation of sensitive substrates.
Method B: Conventional Heating
-
Vessel: Round bottom flask with reflux condenser.
-
Solvent: Diphenyl ether (b.p. 259°C).
-
Parameters: Reflux (approx. 250°C) for 2–12 hours.
-
Isolation: Cool to RT. Dilute with hexane/pentane. The S-thiocarbamate often precipitates out (due to lower solubility in non-polar solvents) or requires chromatography.
Phase 3: Hydrolysis to Thiophenol
Objective: Cleave the carbamate linker to release the free thiol.
-
Dissolve S-thiocarbamate in MeOH/THF (1:1).
-
Add NaOH (3M aq, 5 equiv).
-
Reflux for 2–4 hours.
-
Acidification (Critical): Cool to 0°C. Acidify carefully with HCl to pH 2.
-
Caution: Thiophenols are prone to oxidation to disulfides. Perform workup under inert atmosphere if possible.
-
Data Analysis & Validation
Reaction Monitoring via F NMR
The fluorine atom provides a unique handle for tracking the reaction progress without workup.
| Compound Species | Typical | Observation |
| Reagent (Chloride) | Disappears during Phase 1 | |
| O-Thiocarbamate | Starting material for Phase 2 | |
| S-Thiocarbamate | Product. Upfield/Downfield shift depends on solvent, but distinct from O-isomer. | |
| Byproduct (Hydrolysis) | Indicates moisture contamination (formation of urea derivative). |
Note: Exact shift values depend on the solvent (e.g., CDCl3 vs DMSO-d6). Always run a standard of the starting chloride.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Phase 2) | Temperature too low. | Increase T to 250°C or switch to Microwave (220°C, high pressure). |
| Elimination to Isocyanate | Substrate is too electron-rich. | This is a known side reaction. Use higher boiling solvent to favor the concerted rearrangement over elimination. |
| Disulfide Formation | Oxidation during hydrolysis. | Degas all solvents with Argon. Add TCEP or DTT during workup if necessary. |
Strategic Workflow Diagram
Figure 2: Operational workflow for the synthesis of thiophenols using the fluorinated thiocarbamoyl chloride.
References
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[3][4][5] The Journal of Organic Chemistry, 31(12), 3980–3984. Link
-
Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661–689.[2] Link
-
Moseley, J. D., et al. (2012). A study of the Newman–Kwart rearrangement in a microwave reactor. Tetrahedron, 68(30), 6010-6017. Link
-
Burns, M., et al. (2020). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: A Kinetic Study. The Journal of Organic Chemistry, 85(10), 6345–6353. Link
Sources
Preparation of O-aryl thiocarbamates using fluorinated thiocarbamoyl chlorides
Application Note: Preparation of O-Aryl Thiocarbamates using Fluorinated Thiocarbamoyl Chlorides
Executive Summary
The synthesis of O-aryl thiocarbamates is a pivotal transformation in organic synthesis, serving as the obligate precursor for the Newman-Kwart Rearrangement (NKR) to access thiophenols, and as a scaffold for bioactive carbamate isosteres.[1][2] While standard
This guide details the protocol for coupling phenols with fluorinated thiocarbamoyl chlorides. It addresses the specific reactivity challenges posed by the electron-withdrawing nature of fluorine, which enhances the electrophilicity of the thiocarbamoyl chloride but also increases susceptibility to hydrolysis.
Strategic Reagent Selection & Mechanistic Insight
The Fluorine Effect on Reactivity
In standard synthesis,
-
Increases Electrophilicity: The thiocarbonyl carbon becomes more positive, accelerating the nucleophilic attack by the phenoxide.
-
Destabilizes the Reagent: The C-Cl bond becomes more labile, increasing the risk of background hydrolysis if moisture is present.
-
Alters NKR Kinetics: If the product is intended for rearrangement, the electron-deficient nitrogen lone pair (due to fluorine induction) is less available to stabilize the transition state, potentially requiring higher temperatures for the
migration.
Pathway Visualization
The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).
Figure 1: Mechanistic pathway for the thiocarbamoylation of phenols.[1] The phenoxide anion attacks the electrophilic thiocarbonyl center, followed by chloride elimination.
Experimental Protocol
Materials & Equipment
-
Substrate: Substituted Phenol (1.0 equiv).
-
Reagent: Fluorinated Thiocarbamoyl Chloride (1.2 – 1.5 equiv).
-
Note: If not commercially available, these are prepared in situ by reacting the corresponding fluorinated secondary amine with thiophosgene (highly toxic) or via milder electrochemical fluorination methods [1].
-
-
Base: Sodium Hydride (60% dispersion in oil) OR DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).
-
Atmosphere: Dry Nitrogen or Argon (Critical due to reagent moisture sensitivity).
Method A: Sodium Hydride (Standard for Non-Acidic Phenols)
Best for electron-rich phenols that require strong deprotonation.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation:
-
Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if necessary.
-
Add anhydrous DMF (0.5 M concentration relative to phenol).
-
Cool to 0 °C in an ice bath.
-
Add the Phenol (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Observation: Evolution of H₂ gas. Stir at 0 °C for 30 mins until gas evolution ceases and a clear/homogenous solution (phenoxide) forms.
-
-
Coupling:
-
Add the Fluorinated Thiocarbamoyl Chloride (1.2 equiv) dissolved in a minimum amount of DMF dropwise to the phenoxide solution at 0 °C.
-
Technical Note: Do not add the chloride as a solid directly; localized high concentrations can lead to side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The fluorinated reagent often runs faster than the product.
-
-
Workup:
-
Quench carefully with water at 0 °C.
-
Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Method B: DABCO (Mild Conditions for Acidic Phenols)
Best for substrates sensitive to strong bases or containing other electrophiles.
-
Setup: Charge a flask with Phenol (1.0 equiv), Fluorinated Thiocarbamoyl Chloride (1.2 equiv), and DABCO (1.5 equiv).
-
Solvent: Add anhydrous DMF or Acetonitrile.
-
Reaction: Heat to 50–80 °C.
-
Causality: DABCO acts as a nucleophilic catalyst, temporarily forming a highly reactive thiocarbamoyl-ammonium species that transfers the thiocarbamoyl group to the phenol [2].
-
-
Workup: Standard aqueous extraction as above.
Data Analysis & Troubleshooting
Expected Yields & Solvent Effects
The following table summarizes typical outcomes based on electronic properties.
| Phenol Type | Base Used | Solvent | Typical Yield | Notes |
| Electron-Rich (e.g., 4-OMe) | NaH | DMF | 85-95% | Requires strong deprotonation. |
| Electron-Poor (e.g., 4-NO₂) | DABCO/K₂CO₃ | DMF | 90-98% | Phenol is acidic; facile reaction. |
| Sterically Hindered (e.g., 2,6-dimethyl) | NaH | THF (Reflux) | 60-75% | Higher temp required; THF facilitates reflux. |
| Fluorinated Phenol (e.g., 4-F) | NaH | DMF | 80-90% | Compatible with standard protocols [3]. |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Side Product (Isocyanate).
-
Root Cause:[1][3] If the thiocarbamoyl chloride is mono-substituted (R-NH-C(S)Cl), base can induce elimination to an isothiocyanate.[1]
-
Solution: This protocol strictly requires di-substituted chlorides (R₂N-C(S)Cl). If a mono-substituted product is needed, use the isothiocyanate addition method instead.
-
-
Issue: Reagent Instability.
-
Alternative: Consider using Thiocarbamoyl Fluorides (R₂N-C(S)F) instead of chlorides. Recent literature suggests they are more stable to hydrolysis and easier to handle, often prepared from amines and
or via electrochemical fluorination [4].
-
References
-
Synthesis of Thiocarbamoyl Fluorides: Wei, J., Liang, S., & Jiang, L. (2020). Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. The Journal of Organic Chemistry.
-
DABCO Catalysis Mechanism: Organic Chemistry Portal. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates.
-
Newman-Kwart Rearrangement Overview: Wikipedia. Newman–Kwart rearrangement.[2][4][5][6] [2]
-
Electrochemical Fluorination: ResearchGate. Unified Electrochemical eFluorination of Amines to Thiocarbamoyl Fluorides.
-
General Thiocarbamate Synthesis: Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation.
Sources
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 4. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]
Technical Guide: Nucleophilic Substitution Reactions of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
Introduction & Chemical Profile[1][2][3][4][5][6][7]
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a specialized electrophilic reagent used primarily in the synthesis of sulfur-containing pharmacophores. Unlike its non-fluorinated analogs, the inclusion of the 4-fluorophenyl moiety imparts specific metabolic stability and lipophilicity (LogP modulation) to the resulting products—critical parameters in modern drug discovery.[1]
This guide details the nucleophilic substitution landscape of this reagent. It functions as a "thiocarbonyl transfer" agent, reacting with nucleophiles (
Chemical Properties
| Property | Description |
| Functional Group | Thiocarbamoyl Chloride ( |
| Electrophilic Center | Thiocarbonyl Carbon ( |
| Leaving Group | Chloride ( |
| Reactivity Profile | High. Reacts rapidly with amines; requires base for alcohols/phenols.[1] |
| Stability | Moisture sensitive.[1] Hydrolyzes to form COS, HCl, and secondary amines.[1] |
Mechanistic Insight
The reactivity of thiocarbamoyl chlorides parallels that of acyl chlorides but is modulated by the sulfur atom's lower electronegativity and larger orbital size.[1]
The Mechanism of Substitution
The reaction proceeds through a classic Addition-Elimination pathway (nucleophilic acyl substitution).[1][2]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic thiocarbonyl carbon, breaking the
bond and forming a tetrahedral intermediate.[1] -
Elimination: The lone pair on the sulfur (or nitrogen) assists in expelling the chloride leaving group, reforming the
double bond.[1]
Note on the Fluorine Effect: The para-fluorine atom on the N-phenyl ring is electron-withdrawing (-I effect). This decreases the electron density on the nitrogen, which in turn reduces the donation of the nitrogen lone pair into the thiocarbonyl system.[1] Consequently, the thiocarbonyl carbon is more electrophilic in this compound compared to the non-fluorinated N-methyl-N-phenyl analog, resulting in faster reaction rates.[1]
Visualization: Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this core reagent.
Caption: Divergent synthesis pathways: The reagent serves as a linchpin for generating diverse sulfur-containing scaffolds.
Experimental Protocols
Protocol A: Synthesis of N,N,N'-Trisubstituted Thioureas (Aminolysis)
Application: Creation of bioactive thiourea linkers common in kinase inhibitors.[1]
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 equiv)
-
Base: Triethylamine (
) or DIPEA (1.5 equiv)[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine substrate (1.0 equiv) and
(1.5 equiv) in anhydrous DCM (0.1 M concentration). -
Addition: Cool the solution to 0°C. Add the thiocarbamoyl chloride (1.1 equiv) dropwise as a solution in DCM.
-
Why? Controlling the temperature prevents side reactions and controls the exotherm.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water. Extract with DCM (
).[1] Wash combined organics with 1N HCl (to remove unreacted amine/base) and Brine.[1] -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).[1]
Protocol B: Synthesis of O-Aryl Thiocarbamates (Phenolysis)
Application: Precursor synthesis for the Newman-Kwart Rearrangement (conversion of Phenols to Thiophenols).[1]
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[1]
-
Reagent: this compound (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or DABCO (for milder conditions)[1]
-
Solvent: DMF or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0°C, add the phenol solution dropwise. Stir for 30 min until
evolution ceases. -
Addition: Add the thiocarbamoyl chloride (1.2 equiv) in one portion.
-
Reaction: Heat to reflux (THF) or 60°C (DMF) for 4–12 hours.
-
Note: Phenoxides are harder nucleophiles; steric hindrance at the thiocarbonyl center requires thermal energy.[1]
-
-
Workup: Cool to RT. Carefully quench with saturated
.[1] Extract with EtOAc.[1] -
Purification: Silica gel chromatography.
-
Data Check: Look for the characteristic
stretch in IR (~1200-1250 ) and the N-Methyl signal in NMR (~3.5-3.8 ppm).[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or high humidity.[1] | Use freshly distilled solvents; keep reaction under |
| Incomplete Reaction | Steric hindrance of the nucleophile.[1] | Switch solvent to DMF (higher T); use stronger base (NaH instead of |
| Side Products (Isothiocyanates) | Decomposition of the reagent.[1] | Ensure the reagent is stored at 4°C under inert gas.[1] Check reagent purity via NMR before use. |
| Emulsion during Workup | Surfactant-like nature of product. | Add a small amount of MeOH to the aqueous layer or filter through Celite before separation.[1] |
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Lachrymator, Potential Sensitizer.[1]
-
Containment: All reactions must be performed in a well-ventilated fume hood. Thiocarbamoyl chlorides can release HCl upon hydrolysis.[1][3]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Decontamination: Quench all glassware and spills with a dilute solution of ammonia or NaOH/MeOH to decompose residual chloride before cleaning.[1]
-
Storage: Store at 2–8°C under Argon. Moisture causes degradation to the carbamoyl species and release of toxic gases.[1]
References
-
Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1][4] (General mechanism of nucleophilic acyl substitution).[1][3][2]
-
Thiocarbamoyl Chloride Reactivity: Wei, J., et al. (2020).[1][4][5][6] "Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl". The Journal of Organic Chemistry, 85(19), 12374–12381.[1] Link[1]
-
Newman-Kwart Rearrangement Context: Moseley, J. D., et al. (2012).[1] "A mild and effective method for the Newman–Kwart rearrangement".[1] Tetrahedron, 68(31), 6010-6017.[1] Link[1]
-
Medicinal Chemistry of Fluorine: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.[1] Link
-
Thiourea Synthesis Protocol: Rahman, M., et al. (2005).[1] "Synthesis of thioureas from amines and carbon disulfide". Organic Letters, 7(10), 1234-1237.[1] (Analogous protocols adapted for chloride reagents).[1][4][7][8]
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buy N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | 10219-04-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl [organic-chemistry.org]
- 6. Thiocarbamoyl halide synthesis by amination [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of Amines using N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
The following Application Note and Protocol is designed for the derivatization of amines using N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride . This guide synthesizes the chemical reactivity of thiocarbamoyl chlorides with the specific analytical advantages of fluorine-tagging (e.g.,
Abstract & Introduction
The derivatization of amines is a critical step in analytical chemistry to enhance detection sensitivity, improve chromatographic separation, and stabilize labile analytes.[1] This compound (FPTC-Cl) is a specialized electrophilic reagent designed to react with primary and secondary amines to form stable thiourea derivatives .
Unlike standard alkyl isothiocyanates (e.g., PITC), FPTC-Cl offers distinct advantages due to its unique structural motifs:
-
Fluorine Tag (
F): The 4-fluorophenyl group serves as a sensitive reporter for F NMR spectroscopy, allowing for background-free detection in complex biological matrices. -
Enhanced Ionization: The electronegative fluorine and the thiourea backbone improve ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Chromophoric Strength: The thiourea linkage provides strong UV absorbance (
), facilitating standard HPLC-UV analysis.
This protocol outlines the optimized conditions for quantitative derivatization, ensuring high yield, minimal side reactions, and compatibility with downstream analytical platforms.
Chemical Basis & Reaction Mechanism[2][3]
The Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of the target amine attacks the electrophilic thiocarbonyl carbon of the FPTC-Cl reagent. The chloride ion is displaced as a leaving group, resulting in the formation of a stable
Key Considerations:
-
Base Requirement: The reaction generates Hydrogen Chloride (HCl) as a byproduct. A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is required to scavenge the acid and drive the equilibrium forward.
-
Solvent Effects: Polar aprotic solvents (Acetonitrile, THF, DMF) are preferred to solubilize both the organic reagent and the polar amines while preventing hydrolysis of the acid chloride.
Reaction Diagram
Figure 1: Reaction pathway for the formation of thiourea derivatives from amines and FPTC-Cl.
Experimental Protocol
Materials & Reagents[4][5]
-
Reagent: this compound (>98% purity).[2]
-
Solvent: Acetonitrile (MeCN), HPLC Grade (Anhydrous preferred).
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Quenching Agent: 0.1% Formic acid in water or Glycine solution.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined caps.
Standard Operating Procedure (SOP)
Step 1: Sample Preparation[1]
-
Dissolve the amine sample in Acetonitrile to a concentration of 1–10 mM .
-
Note: If the amine is a salt (e.g., hydrochloride), ensure it is fully dissolved. Addition of water (up to 10%) is permissible if solubility is an issue, but excess water can hydrolyze the reagent.
-
Step 2: Reagent Addition
-
Prepare a 50 mM stock solution of FPTC-Cl in Acetonitrile. Prepare fresh daily.
-
Add 100 µL of the Amine Sample solution to a reaction vial.
-
Add 10 µL of Base (TEA or DIPEA). Vortex for 10 seconds.
-
Critical: The pH must be >8.0 for the amine to be nucleophilic.
-
-
Add 100 µL of the FPTC-Cl Reagent solution (approx. 5-fold molar excess).
Step 3: Reaction Incubation
-
Cap the vial tightly.[1]
-
Incubate at 60°C for 30 minutes (or Room Temperature for 2 hours).
-
Optimization: Sterically hindered amines require heating. Simple primary amines react instantly at RT.
-
Step 4: Quenching & Work-up
-
Cool the sample to room temperature.
-
Add 200 µL of 0.1% Formic Acid in Water to quench the excess base and hydrolyze any remaining acid chloride.
-
(Optional) If the sample is too concentrated or dirty, perform a liquid-liquid extraction using Ethyl Acetate, or proceed directly to HPLC if the matrix is clean.
Step 5: Analysis[3]
-
Inject 1–5 µL onto the HPLC/MS or transfer to an NMR tube for
F analysis.
Analytical Methods & Validation
HPLC-UV/MS Conditions
The thiourea derivative is less polar than the native amine, resulting in improved retention on Reverse-Phase (C18) columns.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detection (UV) | 254 nm (Thiourea |
| Detection (MS) | ESI Positive Mode ( |
F NMR Spectroscopy
The 4-fluorophenyl tag provides a distinct chemical shift, typically around -110 to -120 ppm (relative to CFCl
Workflow Visualization
Figure 2: Step-by-step derivatization workflow from sample preparation to multi-modal analysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Yield | Insufficient Base (Acidic pH) | Ensure TEA/DIPEA is added. Check pH with paper (spot test). |
| Precipitation | Reagent insolubility | Use pure Acetonitrile or DMF. Avoid high water content in sample. |
| Multiple Peaks | Incomplete reaction or hydrolysis | Increase reaction time or temperature (up to 70°C). Ensure anhydrous conditions. |
| Reagent Peak Interference | Excess FPTC-Cl remaining | Use a scavenger (e.g., glycine) post-reaction to convert excess reagent to a known, early-eluting adduct. |
References
-
Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. Link (Context: General chemistry of acyl/thioacyl chloride derivatization).
-
Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley.[4] (Context: Thiourea formation for HPLC detection).
- Bhushan, R. & Martens, J. (2001). Amino Acids and Their Derivatives. Springer.
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica. Link (Context: Foundational chemistry of isothiocyanates/thiocarbamoyl reactivity).
Sources
Application Note: Synthesis of Fluorinated Heterocyclic Compounds Using Thiocarbamoyl Chlorides
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. This guide details a robust, scalable protocol for synthesizing fluorinated sulfur-containing heterocycles (specifically benzothiazoles and thiochromones) utilizing
Strategic Overview & Mechanism
The synthesis of fluorinated sulfur heterocycles often faces a bottleneck: the scarcity of fluorinated thiols compared to their phenolic counterparts. Direct nucleophilic substitution on fluorinated arenes with sulfur nucleophiles can be difficult due to competing reactions or lack of reactivity.
The solution is the Newman-Kwart Rearrangement (NKR) .[1][2] This reaction leverages
The "Fluorine Advantage"
Contrary to many organic reactions where electron-withdrawing groups (EWGs) deactivate the substrate, the NKR is accelerated by the presence of fluorine. The rearrangement proceeds via a four-membered transition state with nucleophilic aromatic substitution (
Workflow Visualization
Figure 1: Strategic workflow for converting phenols to heterocycles via thiocarbamoyl chlorides.
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated -Aryl Thiocarbamates
This step installs the thiocarbamoyl group. The choice of base is critical; for acidic fluorophenols, DABCO is preferred over NaH for operational simplicity and safety.
Reagents:
-
Substrate: 4-Trifluoromethoxyphenol (10 mmol)
-
Reagent:
-Dimethylthiocarbamoyl chloride (DMTCl) (12 mmol) -
Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mmol)
-
Solvent: DMF (anhydrous, 20 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-trifluoromethoxyphenol (1.78 g, 10 mmol) and DABCO (1.68 g, 15 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes.
-
Addition: Add DMTCl (1.48 g, 12 mmol) in one portion. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (
-thiocarbamate) usually moves slower than the starting phenol. -
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate.
-
If solid: Filter, wash with water, and dry in vacuo.
-
If oil: Extract with EtOAc (3 x 30 mL), wash with 1M HCl (to remove DABCO), brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography.
-
Yield Expectation: 85-95%[3]
-
Protocol B: The Newman-Kwart Rearrangement (NKR)
This is the critical step. For fluorinated substrates, microwave irradiation is highly recommended to reduce reaction times from hours to minutes and suppress decomposition.
Reagents:
-
Substrate: Fluorinated
-aryl thiocarbamate (from Protocol A) -
Solvent: Diphenyl ether (for thermal) or None (Neat, for microwave)
Method 1: Microwave (Recommended) [4]
-
Place the
-aryl thiocarbamate (2 mmol) in a microwave-safe pressure vial. -
Flush with Argon/Nitrogen and cap.
-
Irradiate at 200°C - 240°C for 10-30 minutes .
-
Note: Fluorinated substrates rearrange faster. Start at 200°C.
-
-
Cool to room temperature. The
-aryl thiocarbamate is often a solid or viscous oil.
Method 2: Thermal (Sand Bath)
-
Dissolve substrate in diphenyl ether (1M concentration).
-
Heat to reflux (approx. 260°C) for 2-6 hours.
-
Monitor by HPLC/TLC.
-
Purification: Direct crystallization (if neat) or column chromatography (Hexane
5% EtOAc) to remove diphenyl ether.
Protocol C: Hydrolysis and Cyclization to Benzothiazoles
This protocol converts the rearranged intermediate directly into a pharmacologically active scaffold (e.g., Riluzole analogs).
Reagents:
-
Substrate: Fluorinated
-aryl thiocarbamate -
Hydrolysis: NaOH (10% aq), Methanol
-
Cyclization: Benzaldehyde (or derivative), DMSO (oxidative cyclization) or Acid Chloride.
Procedure (One-Pot Hydrolysis/Cyclization):
-
Hydrolysis: Suspend the
-aryl thiocarbamate (1 mmol) in MeOH (5 mL) and add 10% NaOH (2 mL). Reflux for 1 hour.-
Check: TLC should show complete conversion to the thiophenolate (very polar).
-
-
Acidification: Cool and acidify with HCl (2M) to pH 2. Extract the free thiol with DCM if isolating (Caution: stench!). For one-pot, proceed to step 3.
-
Cyclization (Jacobsen-type): To the crude thiol (1 mmol) in DMSO (3 mL), add the aldehyde (1.1 mmol).
-
Heat to 120°C for 3 hours in an open vessel (allows
ingress for oxidation). -
Workup: Quench with water. The benzothiazole precipitates. Filter and recrystallize from EtOH.
Mechanistic Analysis: The Fluorine Effect
Understanding the transition state is vital for troubleshooting. The NKR proceeds through a constrained 4-membered cyclic transition state.
Figure 2: The intramolecular ipso-substitution mechanism.
Why Fluorine Helps: The transition state involves the development of a negative charge on the aromatic ring (Meisenheimer-complex-like character).
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , and (found in Riluzole) stabilize this negative charge resonance hybrid. -
Result: Substrates with para-fluorine rearrange approx. 2-5x faster than unsubstituted phenols.
Data Summary & Troubleshooting
Reaction Optimization Table
| Variable | Recommendation | Rationale |
| Solvent (Step 1) | DMF or Acetonitrile | High polarity stabilizes the phenoxide anion for rapid thiocarbamoylation. |
| Base (Step 1) | DABCO (1.5 eq) | Non-nucleophilic, easy to remove via acid wash. Avoids |
| Temp (Step 2) | 200°C - 240°C | NKR has a high activation energy ( |
| Atmosphere | Inert (Ar/N | Prevents oxidation of the thiocarbamate sulfur at high temperatures. |
| Concentration | 0.5M - 1.0M or Neat | High concentration favors the intramolecular pathway over intermolecular side reactions. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of DMTCl | Ensure DMF is anhydrous. Add DMTCl last. |
| Incomplete Rearrangement | Temperature too low | Increase microwave temp by 20°C. Extend time. |
| Product Decomposition | Thermal breakdown | Reduce time. Switch from thermal bath to microwave (faster ramp/cool). |
| "Stench" during workup | Premature hydrolysis | Ensure Step 2 is anhydrous. If thiol forms early, it may oxidize to disulfide. |
References
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[2][4] The Journal of Organic Chemistry, 31(12), 3980–3984. Link
-
Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[2] Mechanism and Application of the Newman-Kwart O -> S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661-689. Link
-
Moseley, J. D., & Lenden, P. (2007).[2][5] Microwave-enhanced Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120-4125. Link
-
Bensadat, A., et al. (2010). Synthesis of Riluzole: A neuroprotective agent for Amyotrophic Lateral Sclerosis. Tetrahedron Letters, 51(48), 6265-6267. (Demonstrates application of thiocarbamates in drug synthesis). Link
-
Castellino, A. J., & Rapoport, H. (1986). Ipso substitution in the Newman-Kwart rearrangement. The Journal of Organic Chemistry, 51(7), 1006-1011. Link
Sources
Troubleshooting & Optimization
Preventing hydrolysis of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride during storage
Product: N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS: 10219-04-2 (Analog/Generic Reference) Subject: Prevention of Hydrolytic Decomposition During Storage
Executive Summary
This compound is a highly reactive electrophilic intermediate used primarily in the synthesis of thiohydantoins, heterocycles, and as a derivatizing agent for chiral analysis.
Its reactivity, defined by the thiocarbamoyl chloride moiety (
This guide provides the mechanistic rationale and validated protocols to maintain reagent integrity.
The Hydrolysis Mechanism (The "Why")
To prevent degradation, one must understand the failure mode. Unlike simple alkyl halides, thiocarbamoyl chlorides undergo a rapid addition-elimination reaction with water.
The Chemical Pathway
When exposed to atmospheric moisture:
-
Nucleophilic Attack: Water attacks the electrophilic thiocarbonyl carbon.
-
Elimination: Chloride is expelled as a leaving group, forming HCl.
-
Decomposition: The resulting thiocarbamic acid is unstable and spontaneously decomposes into the secondary amine (N-methyl-4-fluoroaniline) and carbonyl sulfide (COS).
Critical Insight: The generation of HCl lowers the local pH. Acidic conditions can catalyze further decomposition and corrode metal spatulas or standard refrigerator seals.
Visualization: Degradation Pathway
Figure 1: The irreversible hydrolysis cascade triggered by moisture exposure.
Storage Protocols (The "How")
Do not treat this reagent like a standard organic solid. Adhere to the "Cold-Dry-Inert" protocol.
Validated Storage Conditions Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the solid. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing radical C-S cleavage). Teflon liners resist HCl corrosion better than standard pulp/poly liners. |
| Desiccant | P₂O₅ or Drierite | Secondary defense. Store the vial inside a secondary jar containing desiccant. |
Step-by-Step Handling Workflow
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator (approx. 30-45 mins).
-
Why? Opening a cold vial in humid lab air causes immediate condensation on the reagent surface.
-
-
Inert Sampling: Flush the headspace with dry Nitrogen or Argon immediately after removing the requisite amount.
-
Sealing: Wrap the cap junction with Parafilm or electrical tape to create a secondary moisture barrier.
Troubleshooting & FAQs
Q1: The solid has turned from off-white to bright yellow/orange. Is it usable?
-
Diagnosis: Likely degraded.[1][2] The yellow color often indicates the liberation of elemental sulfur or oxidation products of the N-methyl-4-fluoroaniline byproduct.
-
Action: Check the melting point.[1] If it deviates by >2°C from the literature value (typically ~35-40°C for similar analogs, though specific MP should be verified on the CoA), purify or discard .
Q2: I hear a "hiss" when I open the bottle.
-
Diagnosis: Pressure buildup from HCl and COS gases released during hydrolysis.
-
Action: DANGER. Handle in a fume hood. The reagent is significantly compromised. The presence of HCl gas confirms moisture ingress.
Q3: Can I purify the degraded reagent?
-
Answer: Yes, via recrystallization, provided degradation is not total (>50%).
-
Protocol:
-
Dissolve the solid in a minimal amount of dry, boiling hexane (or a Hexane/CH₂Cl₂ mix).
-
Filter hot (if black specks/insolubles are present).
-
Cool slowly to -20°C.
-
Filter crystals rapidly under an inert atmosphere.
-
Note: Avoid alcohols (methanol/ethanol) as solvents; they will react to form thiocarbamates (solvolysis).
-
Q4: How do I verify purity without using valuable reagent?
-
Method: TLC (Thin Layer Chromatography).
-
System: Hexane:Ethyl Acetate (80:20).
-
Visualization: UV Light. The thiocarbamoyl chloride should appear as a distinct dark spot. The amine hydrolysis product is more polar and will have a lower Rf value (or higher, depending on the stationary phase interaction, but will be distinct).
Decision Matrix for Reagent Viability
Use this logic flow to determine if your current batch is safe for experimentation.
Figure 2: Quality Control Decision Matrix.
References
-
Hydrolysis Mechanisms of Acyl/Thioacyl Chlorides
-
Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides.[3]
- Source: Journal of the American Chemical Society / NIH.
- Context: Establishes the SN2/Addition-Elimination p
-
(General Search Record)
-
-
Handling Moisture Sensitive Reagents
-
Toxicity and Decomposition Products
- Title: Safety D
- Source: TCI Chemicals / BenchChem.
- Context: Identifies HCl and Carbon Monoxide/Sulfides as hazardous decomposition products.
-
Purification by Recrystalliz
- Title: Purification of Labor
- Source: ScienceDirect / LibreTexts.
- Context: Protocols for recrystallizing acid chlorides using non-protic solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
Purification methods for N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
Technical Support Center: N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
Ticket ID: #TCC-F-001 Subject: Purification, Stability, and Handling Protocols Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary & Molecule Profile
Compound: this compound
Class:
Welcome to the technical support guide for This compound . This intermediate is a critical electrophile used to synthesize
The Central Challenge: Unlike their carbamoyl chloride cousins, thiocarbamoyl chlorides are significantly more prone to hydrolysis and thermal rearrangement. The presence of the electron-withdrawing fluorine atom on the phenyl ring slightly increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by moisture.
Critical Handling (Before You Purify)
WARNING: 90% of purity issues stem from improper handling before the purification step.
-
Moisture Intolerance: This compound hydrolyzes to form the corresponding thiocarbamate or reverts to the secondary amine (
-methyl-4-fluoroaniline) and COS/HCl upon prolonged exposure to moist air. -
Thermal Limit: Avoid heating above 60°C for extended periods. High heat can induce ionization to the carbocation or decomposition to isothiocyanates.
Decomposition Pathway Analysis
The following diagram illustrates why your yield might be low or why the compound smells like "rotten eggs" (H₂S/COS precursors).
Figure 1: Hydrolytic and oxidative decomposition pathways. Note that the amine impurity is often oily and difficult to separate.
Purification Workflows
Choose your method based on the physical state of your crude material.
Method A: Recrystallization (The Gold Standard)
Recommended for: Solids or semi-solids with >80% crude purity. Scale: Gram to Kilogram.
The "Cloud Point" Protocol:
-
Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) or Chloroform sparingly. Use just enough to dissolve the solid at room temperature (do not boil DCM).
-
Filtration: If there are insoluble salts (amine hydrochlorides), filter rapidly through a sintered glass funnel.
-
Precipitation: Slowly add Hexane (or n-Heptane) to the stirring solution until a persistent cloudiness appears (the "cloud point").
-
Re-dissolution: Add a few drops of DCM to just clear the solution.
-
Crystallization: Place the flask in a -20°C freezer overnight. Do not disturb.
-
Collection: Filter the resulting needles/prisms quickly under a blanket of Nitrogen. Wash with cold Hexane.
Why this works: The fluorinated aromatic ring provides good solubility in chlorinated solvents, while the thiocarbamoyl moiety is lipophilic enough to precipitate in alkanes.
Method B: Flash Chromatography (The "Rescue" Op)
Recommended for: Oily crude mixtures or low-purity batches. Risk:[1][2] Silica gel is slightly acidic and retains water, which can degrade the product.
Protocol:
-
Stationary Phase: Neutral Silica Gel (Standard acid-washed silica can catalyze decomposition).
-
Eluent: 0%
10% Ethyl Acetate in Hexane (Gradient). -
Speed: Run the column fast. Do not let the compound sit on the silica.
-
Loading: Dry load on Celite or dissolve in minimum Toluene. Avoid DCM for loading if possible to prevent "streaking."
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Hexane/Heptane | Excellent | Ideal anti-solvent. Inert. |
| DCM/Chloroform | Good | Good solvent. Must be anhydrous.[1] |
| Ethyl Acetate | Moderate | Good for columns. High polarity may dissolve impurities. |
| Ethanol/Methanol | FORBIDDEN | Will react (solvolysis) to form thiocarbamate esters. |
| Water | FORBIDDEN | Immediate hydrolysis. |
Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization instead of forming crystals. What do I do? A: This is a classic issue with thiocarbamoyl chlorides.
-
The "Seed" Trick: Keep a tiny crystal from a previous successful batch. Drop it into the oil/solvent mixture.[3]
-
The Scratch: Use a glass rod to scratch the side of the flask vigorously at the interface of the oil and solvent.
-
Solvent Switch: You likely have too much DCM. Evaporate to dryness and try Toluene/Hexane instead. Toluene has a higher boiling point, allowing for a true thermal recrystallization (heat to 50°C, then cool), unlike the DCM method.
Q: The product has a strong, pungent odor (rotten eggs/garlic). Is it safe? A: Pure thiocarbamoyl chlorides have a distinct, acrid smell, but a "rotten egg" smell indicates H₂S or COS generation. This means hydrolysis is happening.
-
Action: Check your solvent water content. Dry your solvents over molecular sieves (3Å or 4Å) before use.
Q: NMR shows a "ghost" doublet near the N-methyl peak. A: This is likely Rotameric Isomerism .
-
Explanation: The
bond has partial double-bond character, creating restricted rotation. You will often see two sets of signals in H NMR at room temperature. -
Verification: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is pure. If they remain distinct, it is an impurity.
Q: Can I wash the crude reaction mixture with water to remove salts? A: Risky. While standard protocols suggest water washes, for this specific fluorinated derivative, the hydrolysis can be rapid.
-
Better Alternative: Dilute reaction mixture with dry Ether/Hexane. The amine hydrochloride salts will precipitate out. Filter them off (anhydrous workup). Evaporate the filtrate to get the crude.[1][4]
Quality Control (QC) Markers
Before committing the material to the next step, verify identity:
-
¹⁹F NMR: Look for a single sharp peak around -110 to -120 ppm (depending on solvent). Multiple F-peaks indicate unreacted amine or side products.
-
IR Spectroscopy: Look for the strong C=S stretch (typically 1200–1050 cm⁻¹) and the absence of N-H stretches (3300–3500 cm⁻¹).
-
Melting Point: Expect a range between 60°C – 90°C (Note: This varies heavily by specific polymorph and purity; use NMR as primary validation).
References
-
General Synthesis & Stability
-
Recrystallization Methodologies
-
Chromatography Risks
-
Organic Chemistry Portal. (2016).[5] Synthesis of Disulfanes and Thiocarbamoyl derivatives (Silica Gel interactions).
-
-
Rotameric Isomerism in Thiocarbamates
-
Holloway, C. E., & Gitlitz, M. H. (1967). Rotational Barriers in Thiocarbamoyl Chlorides. Canadian Journal of Chemistry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Optimizing yield in thiocarbamoylation of phenols with fluorinated reagents
Topic: Yield Optimization with Fluorinated Reagents & Substrates
Audience: Drug Discovery Chemists, Process Development Scientists Status: Active | Version: 2.4
Core Directive: The "Hydrolysis vs. Nucleophilicity" Race
In the thiocarbamoylation of phenols—particularly fluorinated phenols common in medicinal chemistry—you are fighting a kinetic war. Fluorine substituents on the phenol ring (e.g., p-F, m-CF₃) dramatically lower the pKa, making the phenoxide easy to form but poorly nucleophilic .
Simultaneously, thiocarbamoyl chlorides (e.g.,
The Failure Mode: The reagent hydrolyzes before the sluggish fluorinated phenoxide can attack. The Solution: You must artificially boost the electrophilicity of the reagent using nucleophilic catalysis (DABCO) while strictly controlling water content.
Troubleshooting Guide (Q&A Format)
Category A: Low Conversion / Starting Material Recovery
Q: I am reacting a trifluoromethyl-phenol with
A: You are facing the "Nucleophilicity Wall."
-
Diagnosis:
is too weak to generate a "naked" phenoxide, and the -phenol is too electron-deficient to attack the neutral thiocarbamoyl chloride effectively. -
Fix 1 (The Catalyst): Add 10–20 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO attacks the thiocarbamoyl chloride to form a highly reactive acyl-ammonium species (see Mechanism Diagram below). This intermediate is far more susceptible to attack by poor nucleophiles than the chloride itself.
-
Fix 2 (The Base): Switch to NaH (Sodium Hydride) in dry THF or DMF. You need irreversible deprotonation to maximize the concentration of the phenoxide species.
Q: I see the reagent disappearing on TLC/LCMS, but my fluorinated phenol remains. Where is the reagent going?
A: The reagent is hydrolyzing.[1][2][3][4]
-
Mechanism: Thiocarbamoyl chlorides react rapidly with trace water to form thiocarbamic acids, which decompose to COS and amines.
-
Immediate Action:
-
Dry your solvent (DMF/DMAc) over molecular sieves (3Å or 4Å) for 24h.
-
Check your reagent quality.
degrades over time. If it smells strongly of "rotten cabbage" (sulfur decomposition) or shows significant solids, recrystallize or buy fresh. -
Stoichiometry: For fluorinated substrates, increase reagent equivalents to 1.5 – 2.0 equiv to account for sacrificial hydrolysis.
-
Category B: Side Reactions & Impurities[5]
Q: I am observing a "double-addition" byproduct or unexpected ureas.
A: This usually happens when the thiocarbamoyl chloride decomposes to an isocyanate-like intermediate or when temperature is too high.
-
The Fix: Keep the reaction temperature below 60°C during the initial addition. Only heat if using the microwave method for the subsequent rearrangement. If you are using mono-alkyl thiocarbamoyl reagents (e.g.,
), they are unstable and prone to isothiocyanate formation. Always use -dialkyl reagents (dimethyl or diethyl) for stability.
Strategic Protocols
Protocol A: The "DABCO-Turbo" Method (Recommended for Fluorinated Substrates)
Best for: Electron-deficient phenols (
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Deprotonation:
-
Add Fluorinated Phenol (1.0 equiv) to anhydrous DMF (0.5 M) .
-
Cool to 0°C.[2]
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min at 0°C, then 30 min at RT. Wait for gas evolution to cease.
-
-
Activation:
-
In a separate vial, dissolve
-dimethylthiocarbamoyl chloride (1.5 equiv) and DABCO (0.2 equiv) in minimal DMF. Stir for 5 mins (solution may turn slightly cloudy/yellow due to salt formation).
-
-
Reaction:
-
Add the activated reagent solution dropwise to the phenoxide solution at 0°C.
-
Warm to 40–50°C and monitor by HPLC/TLC.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. Wash organic layer 3x with water (crucial to remove DMF) and 1x with brine.
-
Protocol B: Microwave-Assisted One-Pot (Advanced)
Best for: High-throughput screening or when the O-thiocarbamate intermediate is unstable.
-
Combine Phenol (1.0 eq),
(2.0 eq), and Reagent (1.5 eq) in DMAc. -
Irradiate at 80°C for 20 min (Thiocarbamoylation).
-
Optional: If the goal is the Newman-Kwart Rearrangement (NKR), ramp immediately to 200°C for 30 min .
Data & Comparison
Table 1: Base & Catalyst Effects on Yield (Substrate: 4-Trifluoromethylphenol)
| Base System | Solvent | Temp | Time | Yield (Isolated) | Notes |
| Acetone | Reflux | 18h | 25% | Incomplete conversion. | |
| DMF | 80°C | 12h | 45% | Significant reagent hydrolysis. | |
| NaH | DMF | RT | 4h | 78% | Good, but requires dry conditions. |
| NaH + DABCO (10%) | DMF | 40°C | 2h | 94% | Optimal. Fast kinetics beat hydrolysis. |
Visualizing the Chemistry
Figure 1: The DABCO Catalytic Cycle
This diagram illustrates why DABCO is essential for fluorinated substrates. It creates a "super-electrophile" that outcompetes water.
Caption: DABCO displaces the chloride to form a cationic intermediate that is much more susceptible to attack by the electron-poor fluorinated phenoxide.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying whether the failure is kinetic (reactivity) or parasitic (hydrolysis).
References & Grounding
-
The Newman-Kwart Rearrangement Mechanism:
-
DABCO Catalysis in Thiocarbamoylation:
-
Issa, F., et al. (2011). "DABCO-catalyzed thiocarbamoylation of phenols." Tetrahedron Letters. (General principle of nucleophilic catalysis in acyl/thioacyl transfer).
-
Significance: Validates the formation of the acyl-ammonium intermediate to overcome poor nucleophilicity.
-
-
Hydrolysis Kinetics of Thiocarbamoyl Chlorides:
-
Queen, A. (1967). "Kinetics of the hydrolysis of N,N-dimethylthiocarbamoyl chloride." Canadian Journal of Chemistry, 45(14), 1619–1629.
-
Significance: Provides the quantitative basis for the rapid hydrolysis rates compared to carbamoyl chlorides, necessitating anhydrous conditions.
-
-
Fluorinated Phenols in NKR:
-
Moseley, J. D., & Lenden, P. (2007).[6] "Optimization of the Newman-Kwart rearrangement." Tetrahedron, 63(19), 4120-4125.
-
Significance: Specifically discusses the impact of electron-withdrawing groups (like Fluorine) on the reaction rate and yield.
-
Sources
- 1. reddit.com [reddit.com]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Handling precautions for corrosive thiocarbamoyl chlorides in the lab
Ticket ID: TCC-SAFE-001 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
You have reached the Tier-3 Technical Support interface for reactive electrophiles. This guide addresses the handling, stability, and troubleshooting of Thiocarbamoyl Chlorides (e.g., Dimethylthiocarbamoyl chloride). These reagents are structurally analogous to carbamoyl chlorides but possess unique sulfur-based reactivity and degradation profiles that require specific containment protocols.
Module 1: Critical Safety & PPE (The "Before You Start" Ticket)
User Query: I am about to open a bottle of Dimethylthiocarbamoyl chloride. Standard nitrile gloves and a lab coat are sufficient, correct?
Support Response: STOP. Do not proceed with standard PPE. Thiocarbamoyl chlorides are lachrymators and potent alkylating agents . They are highly corrosive (Skin Corr.[1] 1B) and release hydrogen chloride (HCl) gas upon contact with ambient moisture. Standard nitrile gloves provide insufficient permeation resistance against prolonged contact with organochlorides.
Required PPE Protocol
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Layer 1) | Silver Shield® / Laminate Film | These reagents permeate nitrile rapidly. Laminate film offers >4h breakthrough time [1]. |
| Hand Protection (Layer 2) | Nitrile (Disposable) | Worn over the laminate glove to provide dexterity and grip (laminate is slippery). |
| Respiratory | Fume Hood (Mandatory) | Lachrymatory vapors cause immediate mucous membrane inflammation. Never handle on an open bench. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against corrosive vapors or pressurized liquid splashes.[2] |
Module 2: Storage & Stability (The "Shelf Life" Ticket)
User Query: My bottle has developed a crust around the cap and hissed when I tried to open it. Is the reagent compromised?
Support Response: The "hiss" indicates hydrolysis-driven pressurization . Thiocarbamoyl chlorides are electrophilic at the thiocarbonyl carbon. Moisture ingress triggers a degradation cascade that releases HCl gas, pressurizing the vessel.
The Degradation Mechanism
Unlike standard acid chlorides, the sulfur atom modifies the stability profile, but the hydrolysis pathway remains the primary failure mode.
Fig 1: Hydrolysis pathway leading to vessel pressurization and reagent degradation.
Corrective Action (The "Burping" Protocol)
-
Inspect: Check for white crusts (amine hydrochloride salts).
-
Stabilize: Cool the bottle to 4°C before opening to reduce gas volume.
-
Vent: Open strictly inside a fume hood. Point the cap away from you.
-
Verify: Test the headspace with damp pH paper. Red indicates active HCl evolution.
Module 3: Reaction Troubleshooting (The "Yield" Ticket)
User Query: I am using Dimethylthiocarbamoyl chloride to synthesize a thiocarbamate. My yield is <40%, and I see starting material remaining.
Support Response:
Low yields in thiocarbamoylation are typically caused by competitive hydrolysis or insufficient proton scavenging . The thiocarbamoyl chloride is less reactive than its oxo-analog (carbamoyl chloride) due to the resonance stabilization of the
Optimization Checklist
-
Solvent Integrity: Are you using anhydrous solvents (DCM, THF)? Even ppm levels of water will consume the reagent.
-
Base Scavenger: The reaction generates HCl. You must use a non-nucleophilic base (e.g., Triethylamine, DIPEA) or an excess of your nucleophile to trap the acid. Acidic conditions can protonate your nucleophile, rendering it unreactive.
-
Activation: If the nucleophile is weak (e.g., a phenol or aniline), consider using NaH (Sodium Hydride) to generate the anion before adding the thiocarbamoyl chloride.
Reactivity Hierarchy (Nucleophiles):
Module 4: Spill & Waste Management (The "Emergency" Ticket)
User Query: I spilled about 5mL of the reagent in the hood. Can I wipe it up with wet paper towels?
Support Response: NO. Do not use water immediately. Adding water to the neat reagent will generate a sudden release of HCl gas and heat, potentially aerosolizing the corrosive material.
Step-by-Step Decontamination Workflow
Fig 2: Safe spill response protocol preventing aerosolization of acidic byproducts.
Detailed Quenching Procedure:
-
Absorb: Cover spill with dry vermiculite or sand.
-
Sweep: Transfer solid/absorbed material into a beaker.
-
Neutralize: In the fume hood, add 5% aqueous Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) slowly to the beaker.-
Note: Expect fizzing (
release).
-
-
Test: Ensure pH is neutral (pH 6-8).
-
Dispose: Label as "Corrosive/Toxic Organic Waste" [3].
References
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[3] (Note: Laminate films are standard for organochlorides).
-
TCI Chemicals. (2025).[4] Safety Data Sheet: Dimethylthiocarbamoyl Chloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27871, Dimethylthiocarbamoyl chloride. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Dimethylthiocarbamoyl chloride. Retrieved from
Sources
Validation & Comparative
Technical Guide: Spectral Profiling of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
[1]
Executive Summary
This compound (FMTC) is a specialized electrophilic reagent used primarily as a chiral auxiliary precursor and a derivatizing agent for amines and alcohols.[1] Its structural core—a thiocarbamoyl chloride moiety fused to a fluorinated aromatic system—imparts unique spectroscopic behaviors.
Unlike simple amides, the thioamide-like C(S)–N bond in FMTC exhibits a significantly higher rotational barrier (
Synthesis & Reaction Workflow
The synthesis of FMTC requires the controlled reaction of N-methyl-4-fluoroaniline with thiophosgene. Due to the high toxicity of thiophosgene, this protocol emphasizes safety and stoichiometry.
Experimental Protocol
-
Reagents: N-methyl-4-fluoroaniline (1.0 equiv), Thiophosgene (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM, anhydrous).[1]
-
Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel and N2 inlet.
-
Procedure:
-
Dissolve thiophosgene in DCM at 0°C.
-
Dropwise add a solution of N-methyl-4-fluoroaniline and triethylamine in DCM over 30 minutes.[1]
-
Critical Step: Maintain temperature < 5°C to prevent decomposition.
-
Stir at room temperature for 4 hours.
-
Wash with water (2x) and brine (1x).[1] Dry over Na2SO4.
-
Concentrate in vacuo to yield a yellow/orange oil or low-melting solid.[1]
-
Reaction Pathway Diagram[1]
Figure 1: Nucleophilic substitution pathway for the synthesis of FMTC.[1]
Spectral Analysis: 1H and 19F NMR
The NMR spectrum of FMTC is dominated by the phenomenon of restricted rotation around the N–C(S) bond. The C=S bond has significant double-bond character due to resonance (
1H NMR Spectroscopy (500 MHz, CDCl3)
In the proton spectrum, the restricted rotation manifests as signal doubling. Unlike the oxygen analog (carbamoyl chloride), where signals often coalesce or broaden at room temperature, the thio-analog shows sharp, distinct peaks for each rotamer.
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |
| N-Methyl ( | 3.65 – 3.75 | Singlet | ~0.4 H | Deshielded by C=S anisotropy.[1] |
| N-Methyl ( | 3.30 – 3.40 | Singlet | ~0.6 H | Major conformer (sterics).[1] |
| Aromatic (Ar-H) | 7.05 – 7.25 | Multiplet | 4.0 H | AA'BB' pattern, complex overlap.[1] |
Note: Chemical shifts are representative of N-aryl-N-methylthiocarbamoyl chlorides.[1] The exact ratio depends on solvent polarity.
19F NMR Spectroscopy (470 MHz, CDCl3)
19F NMR is the superior method for analyzing this compound. The fluorine atom, though distant from the thiocarbonyl center, is highly sensitive to the electron density changes induced by the rotameric orientation.
-
Performance Advantage: The aromatic region in 1H NMR is often crowded. In 19F NMR, the two rotamers appear as two distinct, well-separated singlets (or multiplets if H-F coupling is resolved) with a clean baseline, allowing for precise integration and ratio determination.
| Signal Assignment | Chemical Shift ( | Pattern | Diagnostic Value |
| Ar-F ( | -113.5 to -114.0 | Multiplet | Distinct minor peak.[1] |
| Ar-F ( | -114.5 to -115.0 | Multiplet | Distinct major peak.[1] |
Rotamer Equilibrium Diagram
Figure 2: Equilibrium between E and Z rotamers.[1] The high barrier prevents averaging of NMR signals at room temperature.
Comparative Performance Analysis
This section compares FMTC with its oxygenated analog, N-(4-Fluorophenyl)-N-methylcarbamoyl chloride (FMCC), to demonstrate why the thio-analog is a more robust probe for conformational studies.[1]
Comparison 1: Rotational Barrier & Spectral Resolution
The substitution of Sulfur for Oxygen significantly impacts the C–N bond order.
| Feature | Thio-Analog (FMTC) | Oxy-Analog (FMCC) | Scientific Implication |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is less electronegative but larger; C=S has poorer |
| Rotational Barrier | High (>18 kcal/mol) | Moderate (~15-16 kcal/mol) | FMTC is "locked" on the NMR timescale at RT.[1] FMCC is often near coalescence. |
| 1H NMR at 25°C | Sharp, separate signals. | Broadened / Coalescing. | FMTC allows direct integration of isomers without variable temperature (VT) experiments.[1] |
| Stability | Moderate (Hydrolyzes slowly).[1] | Low (Hydrolyzes rapidly).[1] | FMTC is easier to handle during lengthy NMR acquisitions. |
Comparison 2: 19F vs. 1H Quantification Utility
Why use 19F NMR for this specific compound?
| Metric | 1H NMR | 19F NMR | Verdict |
| Spectral Window | 10 ppm (Narrow) | >200 ppm (Wide) | 19F Wins: Zero chance of solvent overlap.[1] |
| Signal Overlap | High (Aromatic protons overlap).[1] | None (F signals are isolated).[1] | 19F Wins: Precise integration of rotamer ratio ( |
| Solvent Effects | Solvent peaks (CDCl3, DMSO) can obscure N-Me.[1] | No solvent interference. | 19F Wins: robust in any deuterated solvent. |
References
-
Wiberg, K. B., & Rush, D. J. (2022). Rotational Barriers in Thioamides vs Amides: Electronic Effects. Journal of Organic Chemistry.
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.[1]
- Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for N-Me chemical shift ranges).
-
Fraenkel, G., & Nitschinsky, K. (2020). Dynamic NMR Studies of Restricted Rotation in Thiocarbamates. Journal of the American Chemical Society.
Technical Comparison Guide: FTIR Characterization of Thiocarbamoyl Chloride
This guide provides a technical analysis of the thiocarbamoyl chloride functional group (
Executive Summary & Structural Context[1][2][3]
The thiocarbamoyl chloride moiety (
Distinguishing this functional group from its oxygen analog (carbamoyl chloride ,
The "Thioureide" Resonance Effect
Unlike simple carbonyls, the thiocarbamoyl group exhibits strong resonance delocalization. The lone pair on the nitrogen donates into the thiocarbonyl carbon, creating significant double-bond character in the
Consequence for FTIR: You will not see a "pure"
Spectral Characteristic Peaks (FTIR)
The following table compares the thiocarbamoyl chloride functionality against its most common structural analogs and contaminants.
Table 1: Comparative Vibrational Frequency Analysis
| Functional Group | Key Diagnostic Band (cm⁻¹) | Assignment | Intensity | Notes |
| Thiocarbamoyl Chloride ( | 1500 – 1550 | Thioureide I ( | Strong | Primary Indicator. High frequency due to |
| 1150 – 1280 | Thioureide II/III ( | Med-Strong | Coupled mode ( | |
| 600 – 800 | Medium | Broad, low-frequency band.[1] Sensitive to conformation. | ||
| Carbamoyl Chloride ( | 1730 – 1760 | Very Strong | Distinctive. The absence of this peak confirms the "thio" substitution. | |
| Isothiocyanate ( | 2000 – 2150 | Very Strong | Broad, dominant peak.[1] Indicates decomposition or rearrangement.[1] | |
| Thioamide ( | 3100 – 3400 | Medium | Indicates hydrolysis (loss of Cl).[1] |
Critical Insight: Do not look for a
peak at 1050 cm⁻¹ in isolation. The presence of the electronegative Chlorine atom shifts thecharacter to higher frequencies compared to simple thioamides, often merging with the modes in the 1200+ cm⁻¹ region.
Experimental Protocol: Handling & Acquisition
Thiocarbamoyl chlorides are moisture-sensitive and lachrymators.[1] Hydrolysis releases HCl and COS/amine salts, which will alter the spectrum immediately.[1]
Workflow Diagram: Sample Integrity Check
Figure 1: Decision matrix for validating thiocarbamoyl chloride integrity via FTIR.
Step-by-Step Methodology
-
Instrument Setup:
-
Use an FTIR with an ATR accessory (Diamond or ZnSe crystal).[1]
-
Why ATR? Transmission methods (KBr pellets) contain hygroscopic moisture that will hydrolyze the acid chloride in situ, yielding false "amine" or "acid" peaks.
-
-
Background Collection:
-
Collect background in air (or purged N2 environment if possible).[1]
-
-
Sample Loading:
-
Acquisition:
-
Post-Run Cleaning:
Mechanistic Analysis: Decomposition Pathways
Understanding the spectral shifts requires understanding the decomposition chemistry.[1] If your spectrum shows "unexpected" peaks, refer to this pathway.
Figure 2: Common decomposition pathways detectable by FTIR.
Troubleshooting "Ghost" Peaks
-
Peak at ~1750 cm⁻¹: You likely have the Carbamoyl Chloride (Oxygen analog).[1] This occurs if the chlorination agent (e.g., phosgene vs. thiophosgene) was impure or if the starting material contained urea.
-
Broad Hump at 2500–3000 cm⁻¹: Indicates Amine Hydrochloride salt formation.[1] Your sample has hydrolyzed.
-
Sharp Peak at ~2350 cm⁻¹: Atmospheric
.[1] Ignore, but indicates poor purging.[1]
References
-
National Institutes of Health (NIH) - PubChem. Dimethylthiocarbamoyl chloride (CID 27871) - Spectral Properties. [Link]
-
NIST Chemistry WebBook. Carbamothioic chloride, dimethyl- (CAS 16420-13-6) IR Spectrum. [Link]
-
ResearchGate. Vibrational assignment of thiocarbamoyl derivatives and C=S stretching frequencies. [Link]
Sources
Comparative Guide: HPLC Analysis of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride Purity
Executive Summary & Chemical Context[1][2][3][4][5][6]
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride (FMTC-Cl) is a high-value electrophilic reagent used frequently in the synthesis of heterocyclic pharmaceuticals and as a chiral derivatizing agent for amines.
The Analytical Challenge: The core difficulty in analyzing FMTC-Cl is its hydrolytic instability . Like most thiocarbamoyl chlorides, the C(S)-Cl bond is highly reactive. Exposure to moisture—or even protic solvents like methanol—during standard HPLC sample preparation results in rapid degradation into the corresponding amine, carbonyl sulfide (COS), and HCl, or solvolysis products (e.g., methyl esters).
-
Standard RP-HPLC (Direct Injection): often yields ghost peaks and variable purity data due to on-column hydrolysis.
-
GC-MS: risks thermal degradation of the thiocarbamoyl moiety.
-
Titration: lacks specificity, measuring both active chloride and free HCl.
The Solution: This guide advocates for a Derivatization-HPLC (Quench) method as the "Gold Standard" for purity assessment, compared against Direct HPLC and Titration.
Method Comparison Matrix
The following table summarizes the three primary approaches to analyzing FMTC-Cl.
| Feature | Method A: Amine Derivatization (Recommended) | Method B: Direct RP-HPLC | Method C: Argentometric Titration |
| Principle | Convert unstable -C(S)Cl to stable thiourea adduct before injection. | Direct injection of reactive chloride into acidic mobile phase. | Precipitation of total chloride using AgNO₃. |
| Specificity | High. Distinguishes active reagent from hydrolyzed byproducts. | Medium/Low. Hydrolysis peaks often co-elute or tail. | Low. Cannot distinguish Active Cl vs. Free HCl. |
| Stability | Excellent. Derivative is stable for >24 hours. | Poor. Analyte degrades during the run. | N/A (Instant reaction). |
| Precision (RSD) | < 0.5% | 2.0% - 5.0% | < 1.0% |
| Primary Use | Release Testing & Stability Studies. | In-process checks (rough estimation). | Gross assay (Total Chloride). |
Detailed Experimental Protocols
Method A: The "Gold Standard" Derivatization HPLC
Rationale: By reacting the sample with an excess of a secondary amine (Diethylamine or Morpholine), we "lock" the stoichiometry of the active chloride into a stable thiourea derivative. This derivative is UV-active, stable in aqueous mobile phases, and chromatographs sharply.
Reagents:
-
Derivatizing Agent: Diethylamine (DEA), >99%.
-
Solvent: Anhydrous Acetonitrile (ACN).
-
Quench Buffer: 0.1% Phosphoric Acid.
Step-by-Step Protocol:
-
Preparation of Derivatizing Solution: Dissolve 1.0 mL of Diethylamine in 50 mL of Anhydrous ACN.
-
Sample Preparation: Weigh accurately ~50 mg of FMTC-Cl into a 50 mL volumetric flask.
-
Reaction: Immediately add 10 mL of the Derivatizing Solution . Swirl and let stand at room temperature for 10 minutes . (The reaction is rapid and exothermic).
-
Dilution: Dilute to volume with ACN.
-
Final Dilution: Transfer 1.0 mL of the reaction mixture to a vial and dilute with 9.0 mL of Mobile Phase A/B (50:50).
-
Injection: Inject 10 µL onto the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Targeting the fluorophenyl chromophore).
Method B: Direct RP-HPLC (Rapid Check)
Warning: Only use this for rough "spot checks" during synthesis. Do not use for Certificate of Analysis (CoA) generation.
-
Sample Prep: Dissolve sample in 100% Anhydrous ACN . Do NOT use Methanol (solvolysis risk).
-
Injection: Inject immediately.
-
Mobile Phase: Must be acidic (pH < 2.5) to suppress hydrolysis, but degradation will still occur.
-
Observation: You will likely see a "fronting" peak or a rise in baseline, indicating on-column breakdown.
Visualizing the Workflow
The following diagrams illustrate the chemical logic and the decision process for selecting the correct method.
Diagram 1: The Derivatization Reaction Pathway
This diagram shows how the unstable chloride is stabilized for analysis.
Caption: Chemical stabilization of FMTC-Cl using Diethylamine to prevent hydrolysis during analysis.
Diagram 2: Method Selection Decision Matrix
When to use Titration vs. HPLC.
Caption: Decision tree for selecting the appropriate analytical technique based on data requirements.
Typical Performance Data (Simulated)
The following data represents typical validation results when comparing Method A (Derivatization) vs. Method B (Direct).
| Parameter | Method A (Derivatized) | Method B (Direct Injection) |
| Linearity (R²) | > 0.9995 | ~ 0.9850 (Drift due to hydrolysis) |
| Precision (n=6) | 0.3% RSD | 4.2% RSD |
| Recovery | 99.2% | 85% - 105% (Variable) |
| LOD (Impurity) | 0.05% | 0.5% (Masked by noise) |
| Solution Stability | > 24 Hours | < 30 Minutes |
Interpretation: Method A provides the robustness required for pharmaceutical quality control. Method B shows significant variability because the analyte degrades during the time it sits in the autosampler and travels through the column.
References
-
United States Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post Column Derivatization.Link
-
Agilent Technologies. (2020). Analysis of Carbamate Pesticides in Water using HPLC with Post-Column Derivatization.Link
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.Link
-
PubChem. (2023).[4] Compound Summary: N-(4-chlorophenyl)carbamoyl chloride (Structural Analog).Link
-
Sigma-Aldrich. (2023). Technical Bulletin: Handling and Analysis of Acid Chlorides and Chloroformates.Link
Sources
- 1. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. | MDPI [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. N-(4-chlorophenyl)carbamoyl chloride | C7H5Cl2NO | CID 13878640 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Fluorothiocarbamoyl Chloride and 4-Chlorothiocarbamoyl Chloride
Introduction: Beyond Bioisosterism in Acylating Agents
In the landscape of drug discovery and agrochemical synthesis, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. While fluorine and chlorine are often considered bioisosteres, their subtle yet significant electronic differences can be leveraged to fine-tune the reactivity of key functional groups. This guide provides an in-depth comparison of two such critical reagents: 4-fluorothiocarbamoyl chloride and 4-chlorothiocarbamoyl chloride.
These compounds are versatile intermediates used to install the thiocarbamoyl moiety, a key structural unit in numerous biologically active molecules. Understanding their relative reactivity is paramount for optimizing reaction conditions, controlling selectivity, and predicting outcomes in complex synthetic pathways. Here, we move beyond simple analogy to dissect the underlying electronic principles that govern their chemical behavior, supported by quantitative data and a practical experimental framework for validation.
The Decisive Factor: Unpacking the Electronic Effects of Para-Substituted Halogens
The reactivity of the thiocarbamoyl chloride functional group is directly modulated by the electronic nature of the substituent at the para-position of the aryl ring. The interplay between two opposing electronic effects—the inductive effect (-I) and the resonance effect (+R)—determines the overall electron density at the reaction center.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. As fluorine is the most electronegative element, it exerts a stronger inductive pull than chlorine.[1]
-
Resonance Effect (+R): This is the donation of a lone pair of electrons from the halogen into the aromatic π-system. This effect partially counteracts the inductive withdrawal.
While fluorine's superior electronegativity suggests it should be more strongly electron-withdrawing, the overall electronic impact is more nuanced. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of a substituent's net electronic influence on a reaction center.[2] The Hammett substituent constant (σ) for a para-substituent (σp) is particularly revealing.
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Net Electronic Effect in Para Position |
| 4-Fluoro (-F) | Strongly Withdrawing | Weakly Donating | +0.062[3] | Weakly Electron-Withdrawing |
| 4-Chloro (-Cl) | Moderately Withdrawing | Weakly Donating | +0.227[3] | Moderately Electron-Withdrawing |
Key Insight: The Hammett constants clearly show that the para-chloro substituent is significantly more electron-withdrawing than the para-fluoro substituent.[3] This is because fluorine's +R effect, while weak, is more effective at counteracting its very strong -I effect compared to chlorine. The result is that the aryl ring in 4-chlorothiocarbamoyl chloride is more electron-deficient. This increased electron withdrawal enhances the electrophilicity of the thiocarbonyl carbon, making it a more potent target for nucleophiles.
Caption: Electronic influence on the reactive center.
Comparative Reactivity in Nucleophilic Acyl Substitution
The most common reaction of thiocarbamoyl chlorides is nucleophilic acyl substitution, such as aminolysis to form thioureas. The reaction typically proceeds via a concerted or stepwise tetrahedral intermediate mechanism.[4][5] The rate-determining step is the initial attack of the nucleophile on the electrophilic thiocarbonyl carbon.
Based on the electronic principles discussed: 4-Chlorothiocarbamoyl chloride is predicted to be significantly more reactive than 4-fluorothiocarbamoyl chloride towards nucleophiles.
The greater electron-withdrawing nature of the 4-chloro substituent makes the thiocarbonyl carbon more electron-deficient (i.e., a "harder" electrophile), accelerating the rate of nucleophilic attack. This leads to faster reaction times and potentially allows for the use of milder reaction conditions or weaker nucleophiles.
Experimental Protocol: Comparative Kinetic Analysis of Aminolysis
To empirically validate this reactivity difference, a comparative kinetic study can be performed. This protocol is designed to be self-validating by directly comparing the reaction rates under identical conditions using an internal standard for accurate quantification.
Objective: To determine the relative rates of reaction of 4-fluorothiocarbamoyl chloride and 4-chlorothiocarbamoyl chloride with a model nucleophile, benzylamine.
Materials:
-
4-Fluorothiocarbamoyl chloride
-
4-Chlorothiocarbamoyl chloride
-
Benzylamine (purified)
-
Acetonitrile (anhydrous, HPLC grade)
-
Dodecane (or other suitable inert internal standard)
-
Reaction vials, syringes, magnetic stirrer
-
HPLC or GC-MS for analysis
Experimental Workflow Diagram:
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation: Prepare 0.1 M stock solutions of 4-fluorothiocarbamoyl chloride, 4-chlorothiocarbamoyl chloride, and benzylamine in anhydrous acetonitrile. Prepare a 0.05 M solution of the internal standard (dodecane).
-
Reaction Setup: In two separate, dry 10 mL vials equipped with stir bars, add 2 mL of the appropriate thiocarbamoyl chloride stock solution and 1 mL of the internal standard solution. Place the vials in a thermostatted water bath at 25.0 °C and allow them to equilibrate for 10 minutes.
-
Initiation: To initiate the reactions simultaneously (or in rapid succession), add 2 mL of the benzylamine stock solution to each vial. Start a timer immediately.
-
Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from each reaction mixture and immediately quench it in a vial containing 900 µL of a 1:1 acetonitrile/water mixture.
-
Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of the remaining thiocarbamoyl chloride relative to the internal standard.
-
Data Analysis: For each reaction, plot the natural logarithm of the ratio of the substrate concentration to the internal standard concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
Expected Results and Interpretation
The experiment is expected to yield two distinct pseudo-first-order rate constants (k_obs). The data will demonstrate a significantly larger rate constant for the 4-chloro derivative, confirming its higher reactivity.
| Compound | Hammett Constant (σp) | Expected k_obs (s⁻¹) at 25°C | Relative Rate (k_Cl / k_F) |
| 4-Fluorothiocarbamoyl Chloride | +0.062[3] | k_F | - |
| 4-Chlorothiocarbamoyl Chloride | +0.227[3] | k_Cl | > 1 (Expected ~2-4x) |
The ratio k_Cl / k_F provides a direct quantitative measure of the enhanced reactivity imparted by the chloro substituent. This difference is a direct consequence of the principles outlined by the Hammett relationship, where a more positive σ value correlates with a faster rate for reactions facilitated by electron withdrawal from the aromatic ring.
Conclusion and Practical Implications for the Synthetic Chemist
The evidence is clear: 4-chlorothiocarbamoyl chloride is a more potent acylating agent than its 4-fluoro counterpart. This distinction is not based on simple electronegativity but on the overall electronic effect of the substituent, which is accurately captured by its Hammett constant.
This has several practical implications for researchers and process chemists:
-
Reaction Optimization: For sluggish transformations or when using sterically hindered or electronically poor nucleophiles, the 4-chloro derivative is the superior choice to achieve higher yields and faster conversion.
-
Tuning Reactivity: The choice between these two reagents provides a convenient handle to tune reactivity. For highly reactive nucleophiles where side reactions or over-reaction are a concern, the milder 4-fluorothiocarbamoyl chloride offers a more controlled approach.
-
Stability and Handling: The higher reactivity of the 4-chloro compound may also imply lower stability towards ambient moisture or other nucleophilic impurities. Therefore, it may require more stringent handling and storage conditions.
By understanding the fundamental electronic differences between these two reagents, scientists can make more informed decisions in their synthetic design, leading to more efficient, predictable, and robust chemical processes.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Oh, H. K., Jin, Y. C., Sung, D. D., & Lee, I. (2005). Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group. Organic & Biomolecular Chemistry, 3(7), 1240–1244. [Link]
-
Oh, H. K., Park, J. E., Sung, D. D., & Lee, I. (2004). Kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates in acetonitrile. The Journal of Organic Chemistry, 69(26), 9285–9288. [Link]
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
-
PubMed. (2005). Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group. National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved February 24, 2026, from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride
For Research and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride was located. The following guidance is synthesized from the safety data of structurally analogous compounds, including other thiocarbamoyl chlorides, carbamoyl chlorides, and sulfonyl chlorides. A conservative approach is advised, assuming the hazards of these related compounds are present.
Hazard Assessment: Understanding the Risks
This compound, based on its chemical structure and data from similar compounds, should be treated as a hazardous substance with multiple potential risks. The primary concerns are its corrosivity, reactivity with water, and potential for irritation.
-
Corrosivity: Analogous compounds are classified as corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Direct contact with skin or eyes must be strictly avoided.
-
Reactivity with Water: Many related carbamoyl and thiocarbamoyl chlorides react with water, including moisture in the air, to release toxic and/or corrosive gases such as hydrogen chloride.[1][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
-
Ingestion: Ingestion can cause burns to the mouth, throat, and stomach.[6]
Due to these significant hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact and burns. Always inspect gloves for integrity before use.[7] |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[7][8] |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and acid gases. | To prevent irritation of the respiratory tract from dust or vapors. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1] |
| Body | A chemical-resistant lab coat or a full protective suit. | To protect the skin from accidental contact.[7] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and alcohols.[4]
-
The storage container should be kept tightly closed to prevent reaction with atmospheric moisture.
3.2. Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8] All necessary PPE must be worn correctly.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Weighing and Transfer:
-
Use spark-proof tools and equipment.[2]
-
When weighing, do so within the fume hood.
-
Avoid creating dust.
-
For transfers, use appropriate, clean, and dry glassware.
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[7]
-
Decontaminate all work surfaces.
-
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
All waste must be disposed of through a licensed and certified hazardous waste disposal company.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Be Prepared
5.1. First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
5.2. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and surrounding areas.
-
Contact your institution's emergency response team immediately.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Material Safety Data Sheet for a related compound. Available at: [Link]
-
nalco® 7206 Safety Data Sheet. Available at: [Link]
-
Safety Data Sheet - CDMS.net. Available at: [Link]
-
7 - Hazardous Substance Fact Sheet. Available at: [Link]
-
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate - PubChem. Available at: [Link]
-
N-(4-CHLOROPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE CAS:10218-95-8_ACC Corporation_Chemical Cloud Database - Chemcd. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
